molecular formula C14H29BrO7 B8096006 Bromo-PEG7-alcohol

Bromo-PEG7-alcohol

Cat. No.: B8096006
M. Wt: 389.28 g/mol
InChI Key: PVCTXGYCIVAGIV-UHFFFAOYSA-N
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Description

Bromo-PEG7-alcohol is a useful research compound. Its molecular formula is C14H29BrO7 and its molecular weight is 389.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29BrO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCTXGYCIVAGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29BrO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bromo-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG7-alcohol is a heterobifunctional molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a reactive bromide at one end, a hydroxyl group at the other, and a seven-unit polyethylene (B3416737) glycol (PEG) spacer, imparts a valuable combination of reactivity, flexibility, and hydrophilicity. This guide provides a comprehensive overview of its chemical properties, supported by data tables, experimental protocols, and workflow diagrams to facilitate its effective application in research and development.

Core Chemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. The presence of the PEG chain significantly influences its physical and chemical characteristics, most notably its solubility and biocompatibility. The terminal functional groups, a bromide and a hydroxyl, provide orthogonal reactivity, allowing for sequential conjugation to different molecules.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 1-Bromo-23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosaneGenerated
CAS Number 86220-35-1[1]
Molecular Formula C14H29BrO7[1]
Molecular Weight 389.28 g/mol [1]
Appearance Colorless to light yellow liquidGeneral observation for similar PEG derivatives
Purity Typically ≥95%Varies by supplier
Boiling Point 443.0 ± 40.0 °C (Predicted)Predicted value, experimental data not readily available.
Density 1.261 ± 0.06 g/cm³ (Predicted)Predicted value, experimental data not readily available.
pKa 14.36 ± 0.10 (Predicted)Predicted value for the terminal alcohol, experimental data not readily available.

Solubility Profile

The polyethylene glycol chain is the primary determinant of this compound's solubility. The repeating ether units form hydrogen bonds with water molecules, rendering the molecule highly soluble in aqueous solutions. It is also soluble in a wide range of polar organic solvents.[]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference/Comment
Water Soluble
Phosphate-Buffered Saline (PBS) Soluble
Dimethylformamide (DMF) Soluble
Dimethyl Sulfoxide (B87167) (DMSO) Soluble
Dichloromethane (DCM) Soluble
Chloroform Soluble
Methanol Soluble
Ethanol Soluble
Toluene Less Soluble (Solubility increases with temperature)
Diethyl Ether Insoluble
Hexane InsolubleGeneral property of PEGs

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently published. However, based on the known structure and data from related PEG compounds, the following characteristic spectral features can be anticipated.

Table 3: Expected Spectroscopic Characteristics of this compound

TechniqueExpected Features
¹H NMR - A complex multiplet in the range of 3.5-3.8 ppm corresponding to the ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-).- A triplet around 3.8 ppm for the methylene (B1212753) group adjacent to the bromine (-CH₂-Br).- A triplet around 3.6 ppm for the methylene group adjacent to the terminal hydroxyl group (-CH₂-OH).- A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on solvent and concentration.
¹³C NMR - A series of peaks between 60 and 72 ppm corresponding to the carbon atoms of the PEG chain.- A peak around 30 ppm for the carbon atom bonded to bromine (-CH₂-Br).- A peak around 61 ppm for the carbon atom bonded to the terminal hydroxyl group (-CH₂-OH).
FTIR (cm⁻¹) - A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the terminal alcohol.- Strong C-H stretching vibrations between 2850 and 2950 cm⁻¹.- A prominent C-O-C ether stretching band around 1100 cm⁻¹.- A C-Br stretching vibration, typically in the range of 500-600 cm⁻¹.
Mass Spectrometry (MS) - The mass spectrum would be expected to show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).- Fragmentation would likely involve cleavage of the C-O and C-C bonds of the PEG chain.

Reactivity and Stability

The chemical utility of this compound stems from its two distinct functional groups:

  • Bromide Group: The bromide is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions. It readily reacts with thiols (e.g., cysteine residues in proteins) to form stable thioether bonds and with amines (e.g., lysine (B10760008) residues or N-termini of proteins) to form secondary or tertiary amines. This reactivity is fundamental to its use in bioconjugation.

  • Hydroxyl Group: The terminal alcohol can be further functionalized through a variety of reactions common to primary alcohols, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This allows for the subsequent attachment of other molecules.

Stability: this compound, like other PEG compounds, can undergo oxidative degradation, which is accelerated by exposure to heat, light, and oxygen. For long-term storage, it is recommended to keep the compound at -20°C. Aqueous solutions are generally stable at room temperature, but for prolonged storage, refrigeration or freezing is advisable. The stability of the bromide group is generally good under neutral and acidic conditions, but it can be more susceptible to hydrolysis under strongly basic conditions.

Experimental Protocols

The following are representative protocols for the application of bromo-PEG derivatives in bioconjugation and as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While these protocols may require optimization for specific applications, they provide a solid methodological foundation.

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

This protocol describes the reaction of the bromide group with a cysteine residue on a peptide.

Materials:

  • Peptide with a free cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, deoxygenated

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol

  • Purification system (e.g., HPLC, gel filtration)

Procedure:

  • Dissolve the cysteine-containing peptide in the deoxygenated reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of this compound in DMF or DMSO (e.g., 100 mM).

  • Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The reaction can be monitored by LC-MS to determine the extent of conjugation.

  • Once the reaction is complete, quench any unreacted this compound by adding a quenching solution to a final concentration of 10-20 mM.

  • Purify the PEGylated peptide from excess reagents and byproducts using reverse-phase HPLC or size-exclusion chromatography.

  • Characterize the final product by mass spectrometry to confirm the addition of the PEG linker.

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This protocol outlines a general approach for the synthesis of a PROTAC where this compound links a target protein-binding ligand (Warhead) and an E3 ligase-binding ligand (E3 Ligand). This example assumes the Warhead has a nucleophilic handle (e.g., a phenol (B47542) or thiol) and the E3 Ligand has a functional group that can be coupled to the hydroxyl end of the PEG linker.

Step 1: Attachment of the Warhead to this compound

Materials:

  • Warhead with a nucleophilic group (e.g., Warhead-OH or Warhead-SH)

  • This compound

  • A suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine (DIPEA))

  • Anhydrous DMF or acetonitrile (B52724)

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Dissolve the Warhead (1.0 eq) in anhydrous DMF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.5-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophile.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Warhead-PEG7-alcohol) by flash column chromatography.

Step 2: Activation of the Hydroxyl Group and Coupling to the E3 Ligand

Materials:

  • Warhead-PEG7-alcohol (from Step 1)

  • E3 Ligand with an amine or other suitable functional group

  • Activating agent for the hydroxyl group (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or a coupling reagent for amide bond formation if the hydroxyl is first oxidized to a carboxylic acid)

  • A suitable base (e.g., triethylamine (B128534) or DIPEA)

  • Anhydrous DCM or DMF

  • Purification system (e.g., preparative HPLC)

Procedure (Example for Amide Bond Formation after Oxidation):

  • Oxidize the terminal alcohol of Warhead-PEG7-alcohol to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, TEMPO).

  • Dissolve the resulting Warhead-PEG7-acid (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and stir for 15 minutes.

  • Add the E3 Ligand containing an amine group (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Experimental Workflows and Signaling Pathways

This compound does not directly participate in signaling pathways but serves as a critical component in constructing molecules that do, such as PROTACs. The following diagram illustrates the general workflow for synthesizing a PROTAC and its mechanism of action.

PROTAC_Synthesis_and_Action cluster_synthesis PROTAC Synthesis Workflow cluster_action PROTAC Mechanism of Action Warhead Warhead (Target Protein Ligand) Intermediate Warhead-PEG7-alcohol Warhead->Intermediate Nucleophilic Substitution BromoPEG This compound BromoPEG->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC Functionalization & Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC PROTAC_action PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_action->Ternary_Complex Recycling PROTAC Recycling PROTAC_action->Recycling POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degradation of POI Proteasome->Degradation Degradation->Recycling

Caption: Workflow for PROTAC synthesis using this compound and its subsequent mechanism of action.

This guide provides a detailed technical overview of the chemical properties and applications of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the design and execution of their experiments. It is always recommended to consult the specific product documentation from the supplier for the most accurate and up-to-date information.

References

An In-depth Technical Guide to Bromo-PEG7-alcohol (CAS: 86220-35-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bromo-PEG7-alcohol (CAS number 86220-35-1), a hetero-bifunctional polyethylene (B3416737) glycol (PEG) linker. This document details its chemical and physical properties, provides protocols for its synthesis and application in the development of Proteolysis Targeting Chimeras (PROTACs), and discusses its role in inducing protein degradation through the ubiquitin-proteasome pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical biology.

Introduction

This compound, systematically named 2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol, is a monodisperse polyethylene glycol (PEG) derivative. It is characterized by a seven-unit ethylene (B1197577) glycol chain functionalized with a terminal bromo group at one end and a hydroxyl group at the other. This heterobifunctional nature makes it a versatile linker molecule, particularly in the burgeoning field of targeted protein degradation.

The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are novel therapeutic modalities designed to co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2] A PROTAC molecule typically consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2] The PEG chain of this compound enhances the solubility and bioavailability of the resulting PROTAC, while the terminal functional groups allow for covalent attachment to the POI and E3 ligase ligands.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 86220-35-1
Molecular Formula C₁₄H₂₉BrO₇
Molecular Weight 389.28 g/mol
Appearance Colorless to light yellow liquid
Storage Temperature -20°C
Solubility Soluble in water and most polar organic solvents such as ethanol, methanol, and DMSO.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This process involves the reaction of an alcohol with an organohalide. In this case, heptaethylene glycol is reacted with a brominating agent.

Experimental Protocol: Williamson Ether Synthesis

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptaethylene glycol (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add 1,2-dibromoethane (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • ¹H NMR: The spectrum is expected to show characteristic peaks for the ethylene glycol protons (typically in the range of 3.5-3.8 ppm), a triplet corresponding to the methylene (B1212753) group adjacent to the bromine atom (around 3.8 ppm), and a triplet for the methylene group adjacent to the hydroxyl group (around 3.7 ppm).

  • ¹³C NMR: The spectrum should display signals for the carbons of the ethylene glycol chain (typically between 60-72 ppm), with distinct signals for the carbons adjacent to the bromine and hydroxyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of this compound, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Application in PROTAC Synthesis

This compound serves as a versatile linker for conjugating a POI ligand and an E3 ligase ligand to form a PROTAC. The terminal bromo and hydroxyl groups can be readily modified for attachment to various functional groups on the respective ligands.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of most intracellular proteins. This process involves the covalent attachment of a polyubiquitin (B1169507) chain to a target protein, which marks it for recognition and degradation by the 26S proteasome.

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ub ligase) E2->E3 Transfer Target_Protein Target Protein (POI) E3->Target_Protein Ub_Target Polyubiquitinated Target Protein E3->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides ATP1 ATP ATP1->E1 ATP2 ATP PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub Degradation Proteasomal Degradation Poly_Ub->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound Step1 Step 1: Functionalization of This compound (if necessary) Start->Step1 Step2a Step 2a: Conjugation to POI Ligand Step1->Step2a Step2b Step 2b: Conjugation to E3 Ligase Ligand Step1->Step2b Intermediate1 Intermediate: POI-Linker Step2a->Intermediate1 Intermediate2 Intermediate: E3-Linker Step2b->Intermediate2 Step3 Step 3: Final Conjugation Intermediate1->Step3 Intermediate2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Characterization Characterization (NMR, MS) Final_PROTAC->Characterization

References

A Technical Guide to the Mechanism and Application of Bromo-PEG7-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Bromo-PEG7-alcohol, a heterobifunctional linker integral to modern bioconjugation strategies. We will delve into its core mechanism of action, present relevant quantitative data, and provide detailed experimental protocols for its successful application. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile tool in their work, which includes applications in drug delivery, PROTAC development, and surface modification.[][2][]

Core Concepts: Understanding this compound

This compound is a chemical linker featuring three key components:

  • A Bromo Group (Br): This functional group serves as an electrophilic site, making it susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating covalent bond formation.[4][5]

  • A Polyethylene Glycol (PEG) Spacer (PEG7): The seven-unit PEG chain is a hydrophilic spacer that confers several advantageous properties to the bioconjugate. These include increased solubility in aqueous solutions, enhanced stability, and reduced immunogenicity of the conjugated molecule. The PEG linker can also mitigate steric hindrance.

  • An Alcohol Group (-OH): The terminal hydroxyl group provides a secondary site for further chemical modification, allowing for the attachment of other molecules of interest.

The primary application of Bromo-PEG linkers in bioconjugation is to form stable covalent bonds with biomolecules, particularly those containing thiol (sulfhydryl) groups.

Mechanism of Action: Nucleophilic Substitution

The foundational mechanism of action for the bioconjugation of this compound is a nucleophilic substitution reaction (SN2) . In this reaction, a nucleophilic functional group on a biomolecule attacks the carbon atom attached to the bromine atom of the this compound. This leads to the displacement of the bromide ion and the formation of a stable covalent bond.

The most common nucleophile targeted in protein bioconjugation is the thiol group (-SH) of a cysteine residue. The thiol group is highly nucleophilic, especially in its deprotonated thiolate form (S-), and readily reacts with the bromo group to form a stable thioether linkage.

Diagram of the Nucleophilic Substitution Reaction

Caption: SN2 reaction of this compound with a thiol-containing biomolecule.

Quantitative Data and Reaction Parameters

The efficiency of the bioconjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants.

ParameterRecommended Range/ValueRationale
pH 7.0 - 8.5A slightly basic pH promotes the deprotonation of the thiol group to the more nucleophilic thiolate anion, increasing the reaction rate.
Temperature 4°C to 37°CReactions are often performed at room temperature or 37°C. Lower temperatures (4°C) can be used to slow down the reaction and minimize potential side reactions or protein degradation.
Reaction Time 1 - 24 hoursThe optimal time depends on the specific reactants and conditions. Reaction progress should be monitored to determine the endpoint.
Molar Ratio 5- to 20-fold molar excess of this compound to biomoleculeA molar excess of the PEG linker is typically used to drive the reaction to completion and maximize the yield of the desired bioconjugate.

Note: These are general guidelines. Optimal conditions should be determined empirically for each specific application.

Experimental Protocols

Below are generalized protocols for the conjugation of this compound to a cysteine-containing protein and a subsequent modification of the terminal alcohol group.

This protocol outlines the steps for conjugating this compound to a protein with an available cysteine residue.

Experimental Workflow for Thiol-Specific Bioconjugation

Conjugation_Workflow Start Start: Protein with Free Cysteine Prep_Protein 1. Prepare Protein Solution - Dissolve protein in reaction buffer (e.g., PBS, pH 7.4). - If necessary, reduce disulfide bonds with TCEP and remove the reducing agent. Start->Prep_Protein Prep_PEG 2. Prepare this compound Solution - Dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer). Prep_Protein->Prep_PEG Reaction 3. Reaction Incubation - Add a 10-fold molar excess of this compound to the protein solution. - Incubate at room temperature for 2-4 hours with gentle mixing. Prep_PEG->Reaction Purification 4. Purification - Remove excess this compound and byproducts using size-exclusion chromatography (SEC) or dialysis. Reaction->Purification Analysis 5. Characterization - Confirm conjugation using SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC. Purification->Analysis End End: Purified Bioconjugate Analysis->End

Caption: Workflow for the bioconjugation of this compound to a protein.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Solvent for PEG linker: Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove TCEP using a desalting column.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2-24 hours at room temperature with gentle stirring. The reaction can be performed at 4°C for a longer duration to minimize protein degradation.

  • Purification:

    • Purify the bioconjugate from unreacted this compound and byproducts using an appropriate SEC column or by dialyzing against the reaction buffer.

  • Analysis and Characterization:

    • Confirm successful conjugation by analyzing the molecular weight shift using SDS-PAGE.

    • Determine the precise mass of the conjugate and the degree of PEGylation using mass spectrometry.

    • Assess the purity of the conjugate using HPLC.

The terminal hydroxyl group of the this compound, now part of the bioconjugate, can be further functionalized. A common reaction is the activation of the alcohol to form an ester with a carboxylic acid-containing molecule in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Logical Flow for Secondary Modification

Secondary_Modification Start Start: Purified Bioconjugate (Biomolecule-S-PEG7-OH) Activation 1. Activation of Carboxylic Acid - React the molecule of interest (R-COOH) with a coupling agent (e.g., DCC/NHS). Start->Activation Coupling 2. Coupling Reaction - Add the activated molecule to the bioconjugate solution. - Incubate to form an ester linkage. Activation->Coupling Purification 3. Final Purification - Purify the final, dual-functionalized bioconjugate using SEC or another appropriate chromatographic method. Coupling->Purification End End: Final Product (Biomolecule-S-PEG7-O-CO-R) Purification->End

Caption: Secondary modification of the terminal alcohol of the bioconjugate.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its straightforward mechanism of action, based on nucleophilic substitution, allows for the efficient and specific labeling of biomolecules, particularly at cysteine residues. The incorporated PEG7 linker enhances the physicochemical properties of the resulting conjugate, making it a valuable asset in the development of therapeutics, diagnostics, and research reagents. By understanding the core principles and following optimized protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

The Strategic Role of Bromo-PEG7-alcohol as a Hydrophilic PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a passive spacer but plays a critical role in influencing the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

This technical guide focuses on the role of Bromo-PEG7-alcohol, a hydrophilic linker, in the design and development of potent and effective PROTACs. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, a crucial factor for these often large and hydrophobic molecules.[3] The incorporation of a seven-unit PEG chain in this compound offers a balance of flexibility and hydrophilicity, which can significantly impact a PROTAC's cell permeability and its ability to promote the formation of a productive ternary complex between the POI and the E3 ligase.[4]

This document will delve into the synthesis and properties of this compound, provide detailed experimental protocols for its incorporation into PROTACs and subsequent biological evaluation, and present quantitative data from representative studies to illustrate the impact of hydrophilic linkers on PROTAC performance.

Physicochemical Properties and Impact on PROTAC Performance

The physicochemical properties of the linker are a key determinant of a PROTAC's "drug-likeness," influencing its solubility, permeability, and metabolic stability. This compound, with its seven ethylene (B1197577) glycol units, imparts significant hydrophilicity to the PROTAC molecule.

Solubility: A major challenge in PROTAC development is their often-poor aqueous solubility due to their high molecular weight and lipophilicity. The hydrophilic nature of the PEG7 chain in this compound can significantly improve the solubility of the resulting PROTAC, which is crucial for both in vitro assays and in vivo bioavailability.[5]

Permeability: The relationship between hydrophilicity and cell permeability is complex. While excessive hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry. The optimal PEG linker length for permeability is target and cell-type dependent and often needs to be determined empirically.

Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of the ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into proximity for efficient ubiquitination. The seven-unit PEG chain of this compound provides a moderate length and significant flexibility to accommodate the formation of a stable and productive ternary complex.

Illustrative Data on the Impact of Hydrophilic PEG Linkers

While specific data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table summarizes representative data from studies on PROTACs with similar PEG linkers. This data illustrates the impact of linker composition and length on degradation efficiency (DC50 and Dmax) and cell permeability.

PROTAC TargetE3 LigaseLinker Composition (Illustrative)DC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Reference
BRD4CRBN8-atom PEG linker~50>90Not Reported
BTKCRBN4 PEG units1-40>90Not Reported
TBK1VHL21-atom alkyl/ether396Not Reported
ARVHLPEG4Not DeterminedNot Determined~0.5 (Caco-2 A to B)

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line and experimental conditions. Permeability values are influenced by the assay method (e.g., PAMPA, Caco-2). The data presented is for illustrative purposes to highlight the properties of PROTACs with hydrophilic linkers.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC incorporating a this compound linker and for the key biological assays used to evaluate its performance.

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC is a modular process involving the separate synthesis or acquisition of the warhead (POI ligand), the E3 ligase ligand, and the linker, followed by their sequential coupling.

Step 1: Synthesis of Warhead-PEG7-alcohol Intermediate

This protocol describes a general method for coupling this compound to a warhead containing a suitable nucleophile (e.g., a phenol (B47542) or amine) via a Williamson ether synthesis or a nucleophilic substitution reaction.

  • Materials:

    • Warhead with a nucleophilic handle (e.g., hydroxyl or amino group)

    • This compound

    • A suitable base (e.g., potassium carbonate, sodium hydride, or DIPEA)

    • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

    • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC)

  • Procedure:

    • Dissolve the warhead (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (1.5-3.0 eq) and stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Warhead-PEG7-alcohol intermediate.

Step 2: Activation of the Terminal Alcohol

The terminal hydroxyl group of the Warhead-PEG7-alcohol intermediate needs to be activated for coupling with the E3 ligase ligand. A common method is conversion to a mesylate or tosylate.

  • Materials:

  • Procedure:

    • Dissolve the Warhead-PEG7-alcohol intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Add the base (1.5 eq) followed by the slow addition of MsCl or TsCl (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting Warhead-PEG7-OMs or -OTs is often used in the next step without further purification.

Step 3: Coupling to the E3 Ligase Ligand

The activated intermediate is then coupled to the E3 ligase ligand, which typically has a nucleophilic handle.

  • Materials:

    • Warhead-PEG7-OMs or -OTs intermediate

    • E3 ligase ligand with a nucleophilic handle (e.g., amine or hydroxyl)

    • A suitable base (e.g., DIPEA or potassium carbonate)

    • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) in the anhydrous solvent under an inert atmosphere.

    • Add the base (2.0-3.0 eq) and stir for 15-30 minutes.

    • Add the Warhead-PEG7-OMs or -OTs intermediate (1.1 eq).

    • Stir the reaction at room temperature or with gentle heating until completion as monitored by LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Biological Evaluation Protocols

1. Western Blotting for Protein Degradation

This is the gold-standard assay to quantify the degradation of the target protein.

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

2. In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC at a concentration around its DC50 and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 2-4 hours).

    • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

    • Western Blotting: Elute the immunoprecipitated protein, separate it by SDS-PAGE, and transfer it to a PVDF membrane.

    • Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

    • Reagent Addition: Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's protocol.

    • Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involved in PROTAC action and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 ATP E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (Warhead + Linker + E3 Ligand) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Protein Degradation Assay (Western Blot) Characterization->Degradation_Assay Viability_Assay Cell Viability Assay (MTT / CTG) Characterization->Viability_Assay Permeability_Assay Permeability Assay (PAMPA / Caco-2) Characterization->Permeability_Assay Ubiquitination_Assay Ubiquitination Assay (IP-Western) Degradation_Assay->Ubiquitination_Assay

A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound represents a valuable hydrophilic linker for the development of PROTACs. Its seven-unit PEG chain offers a favorable balance of hydrophilicity to enhance solubility and sufficient length and flexibility to facilitate the formation of a productive ternary complex. While the optimal linker design is ultimately dependent on the specific target and E3 ligase pair, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to rationally design and evaluate novel PROTACs incorporating this compound or other hydrophilic linkers. The continued exploration of linker chemistry is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

Bromo-PEG7-alcohol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Bromo-PEG7-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule increasingly utilized in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). Its role as a linker molecule necessitates its handling in various research and development settings.[][][3] This guide provides a comprehensive overview of the available safety data and recommended handling precautions for this compound to ensure the safety of laboratory personnel. It is crucial to note that while specific safety data for this compound is not extensively documented in publicly available literature, a conservative approach to handling based on similar chemical structures is warranted.

Hazard Identification and Classification

  • Skin Irritation: Similar compounds are classified as skin irritants.[4]

  • Serious Eye Damage/Irritation: Related chemicals can cause serious eye damage.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Acute Toxicity (Oral, Dermal, Inhalation): While no specific data exists for this compound, related compounds have shown toxicity.

Logical Relationship for Hazard Assessment

cluster_assessment Hazard Assessment for this compound cluster_hazards Potential Hazards This compound This compound Structural Analogs (e.g., 2-(2-Bromoethoxy)ethanol) Structural Analogs (e.g., 2-(2-Bromoethoxy)ethanol) This compound->Structural Analogs (e.g., 2-(2-Bromoethoxy)ethanol) Comparison Known Hazards of Analogs Known Hazards of Analogs Structural Analogs (e.g., 2-(2-Bromoethoxy)ethanol)->Known Hazards of Analogs Leads to Assumed Potential Hazards Assumed Potential Hazards Known Hazards of Analogs->Assumed Potential Hazards Informs Assumed Potential Hazards->this compound Applied to Skin Irritation Skin Irritation Assumed Potential Hazards->Skin Irritation Eye Damage Eye Damage Assumed Potential Hazards->Eye Damage Respiratory Irritation Respiratory Irritation Assumed Potential Hazards->Respiratory Irritation

Caption: Logical workflow for assessing the potential hazards of this compound based on its structural analogs.

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following table summarizes available information from various suppliers.

PropertyValue
Molecular Formula C14H29BrO7
Molecular Weight 389.3 g/mol
CAS Number 86220-35-1
Appearance Varies; may be a solid or liquid at room temperature.
Solubility Expected to be soluble in water and common organic solvents.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Recommended Handling Workflow

Start Start Assess Risks Assess Risks Start->Assess Risks Wear appropriate PPE Wear appropriate PPE Assess Risks->Wear appropriate PPE Work in a well-ventilated area Work in a well-ventilated area Wear appropriate PPE->Work in a well-ventilated area Handle with care to avoid contact Handle with care to avoid contact Work in a well-ventilated area->Handle with care to avoid contact Store properly Store properly Handle with care to avoid contact->Store properly Dispose of waste correctly Dispose of waste correctly Store properly->Dispose of waste correctly End End Dispose of waste correctly->End

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Gloves: Wear impervious gloves (e.g., nitrile rubber).

    • Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Some suppliers recommend storage at -20°C.

  • Keep away from oxidizing agents, strong acids, and strong bases.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The combustion of this material may produce carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up:

    • For small spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

    • For large spills: Dike the area to contain the spill and follow the procedure for small spills.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. The safety recommendations provided in this guide are based on the safety data sheets of structurally similar compounds. It is imperative for researchers to conduct their own risk assessments prior to use.

Conclusion

While this compound is a valuable tool in modern drug discovery, it is essential to handle it with a high degree of caution due to the lack of specific safety data. By adhering to the conservative handling precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet provided by the supplier before use and perform a thorough risk assessment for your specific experimental conditions.

References

Technical Guide: Storage and Handling of Bromo-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical recommendations for the proper storage and handling of Bromo-PEG7-alcohol (CAS No. 86220-35-1). Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and ensuring safety in the laboratory.

Introduction

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal hydroxyl group and a bromide group.[1] The PEG chain enhances solubility in aqueous media, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions, making it a versatile tool in bioconjugation, drug delivery systems, and the synthesis of PROTACs.[1][2] The hydroxyl group allows for further chemical modifications.[1] Proper storage and handling are paramount to prevent degradation and ensure the integrity of this bifunctional molecule.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number86220-35-1BroadPharm[1], ChemScene
Molecular FormulaC₁₄H₂₉BrO₇ChemScene
Molecular Weight389.28 g/mol ChemScene
Purity≥98%ChemScene
AppearanceLiquidChemicalBook
ColorColorless to light yellowChemicalBook

Storage Recommendations

To prevent degradation, this compound must be stored under specific conditions. The primary concerns are temperature, moisture, and light. Conflicting storage temperatures are reported by various suppliers, likely reflecting differing stability assessments for short-term versus long-term storage. A conservative approach, detailed below, is recommended.

Storage ConditionRecommendationRationale & Cited Sources
Long-Term Storage -20°C Recommended for periods of months to years to minimize degradation. This is a common recommendation for similar, less stable PEG derivatives. (BroadPharm; Analogy to Bromo-PEG6-alcohol, MedKoo Biosciences)
Short-Term Storage 2°C to 8°C Suitable for periods of days to weeks. This temperature range is recommended by multiple suppliers. (ChemScene, ChemicalBook; Analogy to Bromo-PEG11-alcohol, BOC Sciences)
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The compound should be kept dry to prevent hydrolysis of the bromide group.
Container Keep in a tightly sealed container .Prevents exposure to moisture and atmospheric contaminants.
Light Exposure Protect from light .Recommended for similar PEG compounds to prevent light-induced degradation. (Analogy to Bromo-PEG2-alcohol, Biopharma PEG)

Handling and Safety Precautions

This compound is intended for research use only. While a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available from all suppliers, standard laboratory safety practices for handling chemical reagents should be strictly followed.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

General Handling Practices
  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent inhalation of any mists or vapors.

  • After handling, wash hands thoroughly.

  • The compound is typically shipped at ambient temperature, which is considered acceptable for the short duration of transit. (BroadPharm)

Solubility

The hydrophilic nature of the PEG chain imparts solubility in aqueous solutions and polar organic solvents. Specific solubility data is limited, but qualitative information for analogous compounds is available.

SolventSolubilitySource
Dichloromethane (DCM)SolubleBroadPharm (for Bromo-PEG5-alcohol)
Dimethyl sulfoxide (B87167) (DMSO)SolubleMedKoo Biosciences (for a tBu-protected Bromo-PEG2 derivative)

It is recommended to perform small-scale solubility tests in the desired solvent before proceeding with larger-scale experiments.

Experimental Workflow and Logic

The following diagrams illustrate the recommended workflow for handling this compound and the potential chemical pathways leading to its degradation.

G cluster_storage Receiving and Storage cluster_handling Experimental Use receive Receive Compound (Ambient Shipping) inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log store_long Long-Term Storage (-20°C, Inert Gas, Dark) log->store_long For > 1 month store_short Short-Term Storage (2-8°C, Inert Gas, Dark) log->store_short For < 1 month equilibrate Equilibrate to Room Temp (in desiccator) store_long->equilibrate store_short->equilibrate weigh Weigh Required Amount (under inert atmosphere if possible) equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction/ Experiment dissolve->reaction dispose Dispose of Waste (Follow institutional guidelines) reaction->dispose

Caption: Workflow for this compound from receipt to disposal.

G cluster_degradation Potential Degradation Pathways main This compound (R-O-(CH2)2-Br) hydrolysis Diol Impurity (R-O-(CH2)2-OH) main->hydrolysis H₂O (Moisture) (Nucleophilic Substitution) oxidation Aldehyde/Acid Impurity (R-O-CH(O), R-O-COOH) main->oxidation Oxidizing Agent (Air) (Oxidation of Alcohol)

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG7-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[3][4]

Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility to optimize the distance between the two ligands.[3] Bromo-PEG7-alcohol is a bifunctional PEG linker that offers a terminal bromide for covalent attachment and a terminal alcohol for further functionalization or to simply modulate polarity. The bromo group is a versatile handle for nucleophilic substitution reactions, particularly for forming stable ether linkages with phenolic hydroxyl groups commonly found on warheads or E3 ligase ligands.

These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of PROTACs, with a focus on O-alkylation reactions.

Signaling Pathway and Experimental Workflow

To effectively design and evaluate PROTACs, it is crucial to understand the underlying biological mechanism and the experimental workflow for their synthesis and characterization.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using this compound typically follows a structured workflow, from initial reaction to final characterization.

PROTAC_Synthesis_Workflow Start Start: Select Warhead/E3 Ligand with Phenolic -OH Step1 Step 1: O-Alkylation React with this compound (Williamson Ether Synthesis) Start->Step1 Step2 Step 2: Functionalization of Terminal -OH (Optional) e.g., Activation to -OTs, -OMs, or conversion to -N3, -COOH Step1->Step2 Step3 Step 3: Coupling to Second Ligand (e.g., Amide bond formation, Click chemistry) Step2->Step3 Purification Purification (e.g., HPLC, Column Chromatography) Step3->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols describe the synthesis of a PROTAC using this compound. These are representative methods and may require optimization for specific substrates.

Protocol 1: O-Alkylation of a Phenolic Ligand with this compound (Williamson Ether Synthesis)

This protocol details the coupling of a warhead or E3 ligase ligand containing a phenolic hydroxyl group with this compound.

Reagents and Materials:

  • Phenolic Ligand (Warhead-OH or E3-Ligand-OH) (1.0 eq)

  • This compound (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the Phenolic Ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add Cs₂CO₃ (or K₂CO₃) (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Ligand-O-PEG7-alcohol intermediate.

Protocol 2: Synthesis of a Complete PROTAC via Amide Coupling

This protocol describes the coupling of the Ligand-O-PEG7-alcohol intermediate (from Protocol 1) with a second ligand containing a carboxylic acid functionality. This first requires activation of the terminal alcohol of the PEG linker.

Step 2a: Activation of the Terminal Alcohol (Tosylation)

Reagents and Materials:

  • Ligand-O-PEG7-alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the Ligand-O-PEG7-alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (or pyridine) (2.0 eq), followed by the portion-wise addition of TsCl (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Ligand-O-PEG7-OTs is often used in the next step without further purification.

Step 2b: Coupling with the Carboxylic Acid-Containing Ligand

This step can be performed in two ways: conversion of the tosylate to an amine followed by amide coupling, or direct conversion to a carboxylic acid followed by amide coupling. The former is detailed here. For brevity, the conversion of the tosylate to an amine (via an azide (B81097) intermediate) is assumed to have been performed.

Reagents and Materials:

  • Ligand-O-PEG7-amine (1.0 eq)

  • Carboxylic Acid Ligand (1.1 eq)

  • HATU (1.2 eq) or HOBt/EDC (1.2 eq each)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the Carboxylic Acid Ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF and stir for 15 minutes at room temperature.

  • Add the Ligand-O-PEG7-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis and activity of PROTACs utilizing PEG linkers. The data is compiled from various sources and is intended to be illustrative.

Table 1: Reaction Yields for Key Synthetic Steps
Reaction Type E3 Ligase Target Protein Linker Yield (%) Reference
O-AlkylationCereblonBRD4PEG46-85
Amide CouplingVHLPXRPEG2-C672
Click Chemistry (CuAAC)VHL/CRBNBRD4PEG (0-4 units)up to 90
Solid-Phase SynthesisPomalidomideBRD4Alkyl>99 (purity)
Table 2: Degradation Efficacy of Representative PROTACs with PEG Linkers
PROTAC Name Target Protein E3 Ligase Linker Composition DC₅₀ (nM) Dₘₐₓ (%)
Representative PROTAC 1BRD4CereblonPEG<100>90
Representative PROTAC 2BTKCereblonPEG<10>95
Representative PROTAC 3SMARCA2VHLPEG25070
Representative PROTAC 4ERαVHLPEG5-50>80

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. The terminal bromide allows for efficient and stable ether bond formation with phenolic hydroxyl groups on either the warhead or E3 ligase ligand through a Williamson ether synthesis. The terminal alcohol provides a handle for further functionalization, enabling the modular assembly of the final PROTAC molecule through various coupling strategies such as amide bond formation. The protocols and data presented herein serve as a comprehensive guide for researchers in the rational design and synthesis of novel PEGylated PROTACs for targeted protein degradation.

References

Application Notes and Protocols: Bioconjugation of Bromo-PEG7-alcohol with Thiol-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetics and pharmacodynamics by increasing hydrodynamic size, enhancing solubility, and reducing immunogenicity. This document provides detailed application notes and protocols for the bioconjugation of a specific PEGylating agent, Bromo-PEG7-alcohol, with thiol-containing peptides, primarily targeting the sulfhydryl group of cysteine residues.

The conjugation of bromo-functionalized PEG reagents to thiols proceeds via a nucleophilic substitution reaction, resulting in a stable and irreversible thioether bond. This method offers a robust alternative to other thiol-reactive chemistries, such as maleimides, with the advantage of forming a highly stable linkage. These protocols are designed to guide researchers through the process of peptide preparation, conjugation, purification, and characterization of the final PEGylated product.

Principle of the Reaction

The bioconjugation of this compound with a thiol-containing peptide is based on the alkylation of the thiol group by the bromo-functionalized PEG. The reaction is a nucleophilic substitution (Sɴ2) where the deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion. This results in the formation of a stable thioether linkage between the peptide and the PEG chain. The reaction is chemoselective for thiols at a slightly alkaline pH.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation of bromo-functionalized PEGs with thiol-containing peptides. Note that optimal conditions may vary depending on the specific peptide sequence and its properties.

Table 1: Recommended Reaction Parameters for Bromo-PEG Conjugation

ParameterRecommended RangeNotes
pH 7.5 - 8.5A pH ≥ 8.0 is often optimal for the thiol-bromoacetyl reaction to ensure sufficient deprotonation of the thiol group to the more nucleophilic thiolate.[1][2]
Temperature 25 - 37 °CRoom temperature is typically sufficient. Higher temperatures may increase the reaction rate but can also risk peptide degradation.
Molar Ratio (Bromo-PEG:Peptide) 1.1:1 to 5:1A slight excess of the PEG reagent is recommended to drive the reaction to completion. The optimal ratio should be determined empirically.
Reaction Time 2 - 24 hoursReaction progress should be monitored (e.g., by HPLC) to determine the optimal time.
Solvent Aqueous buffer (e.g., PBS, Borate, Bicarbonate)The buffer should be free of primary and secondary amines if there is a risk of side reactions. The addition of a co-solvent like DMSO or DMF may be necessary to dissolve the PEG reagent.

Table 2: Comparison of Thiol-Reactive Chemistries

FeatureBromo-Alkylation (e.g., Bromo-PEG)Maleimide-Alkylation (e.g., Maleimide-PEG)
Reaction pH Typically 7.5 - 8.5Typically 6.5 - 7.5[1][2]
Bond Stability Highly stable thioether bondThiosuccinimide linkage, susceptible to retro-Michael addition and thiol exchange[1]
Selectivity High for thiols, potential for reaction with other nucleophiles at higher pH.Very high for thiols within the optimal pH range.
Reaction Rate Generally slower than maleimide (B117702) reaction.Rapid reaction kinetics.

Experimental Protocols

Protocol 1: Preparation of the Thiol-Containing Peptide

For successful conjugation, the thiol group of the cysteine residue(s) in the peptide must be in its reduced form.

  • Dissolve the Peptide: Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.5-8.0).

  • Reduction of Disulfides (if necessary): If the peptide may have formed disulfide bonds, a reducing agent is required.

    • Add a 10-20 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate the mixture for 1 hour at room temperature.

    • Note: TCEP is preferred over dithiothreitol (B142953) (DTT) as it does not contain a thiol group that could compete in the subsequent conjugation reaction. If DTT is used, it must be removed prior to adding the Bromo-PEG reagent, for example, by using a desalting column.

  • Degas the Solution: Ensure the peptide solution is thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

Protocol 2: Bioconjugation of this compound with the Peptide
  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute it in the degassed conjugation buffer.

  • Add this compound to the Peptide: Add the dissolved this compound to the reduced peptide solution. A typical starting point is a 1.5-fold molar excess of the PEG reagent over the peptide.

  • Incubate the Reaction Mixture: Gently mix the reaction and incubate at room temperature (25°C) for 4-24 hours. The optimal reaction time should be determined by monitoring the reaction progress using analytical RP-HPLC.

  • Quench the Reaction: To stop the reaction, a small molecule containing a thiol, such as L-cysteine or β-mercaptoethanol, can be added in excess to react with any unreacted this compound.

Protocol 3: Purification of the PEGylated Peptide

The PEGylated peptide conjugate can be purified from unreacted peptide, excess PEG reagent, and other reaction components using chromatographic techniques.

  • Method Selection: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying PEGylated peptides. Size-exclusion chromatography (SEC) can also be used to separate the larger PEGylated conjugate from the smaller unreacted peptide. Ion-exchange chromatography (IEX) may also be applicable depending on the charge properties of the peptide and the conjugate.

  • RP-HPLC Protocol:

    • Column: A C18 stationary phase is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. The PEGylated peptide will typically elute earlier than the more hydrophobic unreacted peptide.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Protocol 4: Characterization of the PEGylated Peptide

Confirmation of successful conjugation and characterization of the final product is crucial.

  • Mass Spectrometry (MS):

    • Use Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS) to determine the molecular weight of the purified product.

    • The mass of the PEGylated peptide should correspond to the sum of the mass of the peptide and the mass of the this compound, minus the mass of HBr.

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical RP-HPLC can be used to assess the purity of the final product. The PEGylated peptide will have a different retention time compared to the unconjugated peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to confirm the presence of the PEG moiety and the formation of the thioether bond, although this may be challenging for large conjugates.

Mandatory Visualizations

Bioconjugation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Peptide Thiol-Containing Peptide (R-SH) Conjugate PEGylated Peptide (R-S-CH2-(CH2-O)6-CH2-CH2-OH) Peptide->Conjugate Nucleophilic Attack BromoPEG This compound (Br-CH2-(CH2-O)6-CH2-CH2-OH) BromoPEG->Conjugate pH pH 7.5 - 8.5 Temp 25-37 °C Time 2-24h Byproduct HBr

Caption: Reaction scheme for the bioconjugation of a thiol-containing peptide with this compound.

Experimental_Workflow Start Start: Thiol-Containing Peptide Reduction Peptide Reduction (with TCEP) Start->Reduction Conjugation Bioconjugation (add this compound) Reduction->Conjugation Quench Quench Reaction (add excess thiol) Conjugation->Quench Purification Purification (e.g., RP-HPLC) Quench->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End End: Purified PEGylated Peptide Characterization->End

Caption: Experimental workflow for the bioconjugation of this compound with a thiol-containing peptide.

References

Application Notes and Protocols for the Coupling of Bromo-PEG7-alcohol with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This document provides detailed application notes and protocols for the coupling of Bromo-PEG7-alcohol, a heterobifunctional PEG linker, with primary amines. This reaction, a nucleophilic substitution, forms a stable secondary amine linkage, which is crucial for the synthesis of various bioconjugates, antibody-drug conjugates (ADCs), and PROTACs.

The primary challenge in the N-alkylation of primary amines with alkyl halides, such as bromo-PEG derivatives, is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and potentially quaternary ammonium (B1175870) salts.[1][2] To achieve selective mono-alkylation, careful control of reaction conditions is essential. Strategies to favor the desired product include using a significant excess of the primary amine or employing a competitive deprotonation/protonation strategy.[3][4]

Reaction Mechanism and Workflow

The coupling of this compound with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond.[5] An acid-base reaction follows, where a base neutralizes the resulting ammonium salt to yield the neutral secondary amine product.

Caption: General reaction scheme for the coupling of this compound with a primary amine.

The experimental workflow involves several key stages, from reaction setup to purification and characterization of the final product.

Experimental_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup: - Dissolve primary amine in solvent - Add base - Add this compound Start->ReactionSetup Reaction Reaction: - Stir at controlled temperature - Monitor progress (TLC/LC-MS) ReactionSetup->Reaction Workup Aqueous Workup: - Quench reaction - Extract product Reaction->Workup Purification Purification: - Column Chromatography (e.g., SEC or IEX) Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization End End: Purified Product Characterization->End

Caption: Experimental workflow for the synthesis and purification of Amine-PEG7-alcohol.

Reaction Conditions

The choice of solvent, base, temperature, and stoichiometry are critical for a successful coupling reaction with high yield and selectivity. The following table summarizes typical reaction conditions.

ParameterConditionRationale and Remarks
Solvents DMF, DMSO, Acetonitrile, THFAprotic polar solvents are generally preferred as they can dissolve the PEG reagent and the amine. DMF and DMSO are common choices.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃, CsOHA non-nucleophilic base is required to neutralize the HBr generated during the reaction. An excess of the primary amine can also serve as the base. Cesium bases have been reported to enhance selectivity for mono-alkylation.
Temperature Room Temperature (20-25°C) to 60°CMilder temperatures (e.g., 20-25°C) can help to improve the selectivity of the reaction and minimize side products.
Stoichiometry 5-10 fold excess of primary amineA large excess of the primary amine is a common strategy to favor the reaction of the bromo-PEG with the primary amine over the secondary amine product, thus minimizing over-alkylation.
Reaction Time 4-24 hoursReaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.

Experimental Protocols

Protocol 1: Mono-N-alkylation of a Primary Amine with this compound

This protocol describes a general procedure for the selective mono-alkylation of a primary amine.

Materials:

  • Primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

  • To a solution of the primary amine (5-10 equivalents) in anhydrous DMF, add the base (e.g., TEA, 2-3 equivalents).

  • Stir the solution at room temperature for 15 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature (or heat to 40-60°C if necessary) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Amine-PEG7-alcohol.

Protocol 2: Purification of the PEGylated Product

Purification is a critical step to remove unreacted starting materials and byproducts. Size exclusion chromatography (SEC) is often effective for separating the larger PEGylated product from smaller molecules.

Materials:

  • Crude PEGylated product

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex LH-20 or similar)

  • Appropriate solvent for SEC (e.g., methanol or DMF)

Procedure:

  • Dissolve the crude product in a minimal amount of the SEC solvent.

  • Load the sample onto the pre-equilibrated SEC column.

  • Elute the product with the same solvent, collecting fractions.

  • Monitor the fractions by TLC or UV-Vis spectroscopy (if the amine contains a chromophore).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified Amine-PEG7-alcohol.

Characterization

The successful synthesis of the Amine-PEG7-alcohol can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the PEG backbone and the signals corresponding to the alkyl groups of the amine, as well as the disappearance of the signal corresponding to the methylene (B1212753) group adjacent to the bromine.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the final product, confirming the successful conjugation of the PEG chain to the amine.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Ensure reagents are anhydrous.
Poor recovery during workup/purificationOptimize extraction and chromatography conditions. PEGylated compounds can sometimes be challenging to handle.
Over-alkylation Secondary amine product is reacting furtherUse a larger excess of the primary amine. Lower the reaction temperature. Consider using a milder base.
No Reaction Inactive bromo-PEG reagentCheck the purity and integrity of the this compound.
Sterically hindered amineA more forcing reaction condition (higher temperature) might be required.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles for biomedical applications. The covalent attachment of PEG chains to a nanoparticle surface imparts a hydrophilic shield that can reduce nonspecific protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system (MPS), and prolong systemic circulation time. Bromo-PEG7-alcohol is a heterobifunctional PEG linker that offers a versatile platform for nanoparticle surface modification. It possesses a terminal bromide group, which can serve as a reactive site for conjugation to nanoparticle surfaces via nucleophilic substitution, and a terminal hydroxyl group that can be used for further functionalization or remain as a neutral, hydrophilic end group.

These application notes provide detailed protocols for the surface modification of thiol- and amine-functionalized nanoparticles with this compound, along with methods for characterization and an overview of the impact on cellular uptake.

Quantitative Data Summary

The surface modification of nanoparticles with PEG linkers, such as this compound, induces significant changes in their physicochemical properties. The following table summarizes typical changes observed in hydrodynamic diameter and zeta potential upon PEGylation of gold nanoparticles (AuNPs). While specific values will vary depending on the nanoparticle core material, size, and surface chemistry, as well as the PEGylation density, this data provides a representative example of the expected trends.[1][2]

ParameterBefore PEGylation (Bare Nanoparticles)After PEGylation (PEGylated Nanoparticles)
Core Diameter (TEM) ~15 nm~15 nm
Hydrodynamic Diameter (DLS) ~20 nm~35 - 105 nm
Zeta Potential -35 mV-1 mV to -18.6 mV

Note: The significant increase in hydrodynamic diameter confirms the presence of the PEG layer, which extends into the aqueous environment. The shift in zeta potential towards neutral is indicative of the shielding of the charged nanoparticle surface by the neutral PEG chains.[3][4][5]

Experimental Protocols

Protocol 1: Surface Modification of Thiol-Functionalized Nanoparticles

This protocol describes the conjugation of this compound to nanoparticles with surface thiol (-SH) groups, such as thiol-functionalized gold or iron oxide nanoparticles. The reaction proceeds via a nucleophilic substitution where the thiol group displaces the bromide, forming a stable thioether bond.

Materials:

  • Thiol-functionalized nanoparticles (e.g., AuNPs-SH)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Purification system (e.g., centrifugation, dialysis, or tangential flow filtration)

  • Characterization instruments (DLS, Zeta Potential Analyzer, TEM)

Procedure:

  • Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10 mg/mL. Prepare a stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup: In a clean reaction vessel, add the nanoparticle dispersion.

  • Addition of Base: Add DIPEA to the nanoparticle dispersion to deprotonate the thiol groups, facilitating their nucleophilic attack. A molar excess of base to thiol groups is recommended.

  • Addition of this compound: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle dispersion. The optimal ratio should be determined empirically.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Purification: Purify the PEGylated nanoparticles to remove unreacted this compound and other reagents. This can be achieved by repeated centrifugation and resuspension in fresh buffer, dialysis against the buffer, or tangential flow filtration.

  • Characterization: Characterize the purified PEGylated nanoparticles for changes in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). Confirm the nanoparticle core size and morphology using Transmission Electron Microscopy (TEM).

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the conjugation of this compound to nanoparticles possessing surface primary or secondary amine (-NH2 or -NHR) groups. The reaction is a nucleophilic substitution where the amine displaces the bromide.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970) or polymer nanoparticles)

  • This compound

  • Aprotic polar solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Non-nucleophilic base (e.g., Potassium Carbonate - K2CO3)

  • Reaction buffer (e.g., Borate Buffer, pH 8.5)

  • Purification system (e.g., centrifugation, dialysis, or tangential flow filtration)

  • Characterization instruments (DLS, Zeta Potential Analyzer, TEM)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Reaction Setup: In a reaction vessel, combine the nanoparticle dispersion with a non-nucleophilic base such as potassium carbonate to act as a proton scavenger.

  • Addition of this compound: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension.

  • Reaction: Heat the reaction mixture to 40-60°C and stir for 24-48 hours. The elevated temperature facilitates the nucleophilic substitution.

  • Purification: Purify the resulting PEGylated nanoparticles using centrifugation, dialysis, or tangential flow filtration to remove excess reagents.

  • Characterization: Analyze the purified nanoparticles to confirm successful PEGylation by measuring the increase in hydrodynamic diameter and the shift in zeta potential towards neutrality using DLS. Use TEM to assess the integrity of the nanoparticle core.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP Functionalized Nanoparticles Mix Mixing & Reaction (with base) NP->Mix PEG This compound Solution PEG->Mix Purify Centrifugation/ Dialysis Mix->Purify DLS DLS & Zeta Potential Purify->DLS TEM TEM Purify->TEM Final PEGylated Nanoparticles DLS->Final TEM->Final cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular NP_unmod Unmodified Nanoparticle Opsonin Opsonins (Serum Proteins) NP_unmod->Opsonin Opsonization NP_peg PEGylated Nanoparticle Clathrin Clathrin-mediated Endocytosis NP_peg->Clathrin Reduced Opsonization Caveolae Caveolae-mediated Endocytosis NP_peg->Caveolae Macro Macropinocytosis Opsonin->Macro Endosome Endosome/ Lysosome Macro->Endosome Clathrin->Endosome Caveolae->Endosome

References

Application Notes and Protocols for the Derivatization of the Terminal Hydroxyl Group on Bromo-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG7-alcohol is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure, featuring a terminal bromide and a primary hydroxyl group connected by a seven-unit polyethylene (B3416737) glycol (PEG) chain, allows for sequential and specific modifications. The bromide serves as an excellent leaving group for nucleophilic substitution, enabling conjugation to moieties such as thiols.[2] The terminal hydroxyl group, while less reactive, can be derivatized into a variety of other functional groups, expanding its utility in the synthesis of complex bioconjugates and antibody-drug conjugates (ADCs).[4]

This document provides detailed protocols for the common derivatization reactions of the terminal hydroxyl group of this compound, transforming it into more reactive intermediates or introducing new functionalities. These include activation to sulfonate esters (tosylates and mesylates) and conversion to azides and amines.

Key Derivatization Strategies

The primary strategies for derivatizing the terminal hydroxyl group of this compound involve its conversion into a better leaving group or its substitution with a different functional moiety. The main pathways covered in these notes are:

  • Activation to Sulfonate Esters: Conversion of the hydroxyl group to a tosylate or mesylate. These sulfonate esters are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.

  • Conversion to an Azide (B81097): Introduction of an azide group, which is a versatile functional handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Conversion to an Amine: Formation of a terminal amine, which can be used for amide bond formation or other amine-specific conjugation chemistries.

Quantitative Data Summary

The following table summarizes typical reaction yields for the derivatization of terminal hydroxyl groups on PEG linkers. While the exact yields for this compound may vary depending on specific reaction conditions and purification methods, these values provide a reliable estimate based on published data for similar molecules.

Derivatization ReactionProductTypical Yield (%)Reference
TosylationBromo-PEG7-tosylate>90%
MesylationBromo-PEG7-mesylate>95%
Azidation (from tosylate/mesylate)Bromo-PEG7-azide>95%
Amination (from azide)Bromo-PEG7-amine82-99%

Experimental Protocols

Activation of the Hydroxyl Group

Activation of the terminal hydroxyl group is a crucial first step for many subsequent derivatization reactions. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups.

This protocol describes the conversion of the terminal hydroxyl group to a tosylate using p-toluenesulfonyl chloride (TsCl).

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Deionized Water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 4 hours. If monitoring by TLC indicates incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 10 volumes) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bromo-PEG7-tosylate.

  • Purify the product by column chromatography if necessary.

This protocol details the conversion of the terminal hydroxyl group to a mesylate using methanesulfonyl chloride (MsCl). Mesylates are generally more reactive than tosylates.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Deionized Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add deionized water to quench the reaction.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Bromo-PEG7-mesylate.

  • Further purification can be achieved through column chromatography.

Conversion to Bromo-PEG7-azide

The introduction of an azide group provides a versatile handle for click chemistry. This is typically achieved by nucleophilic substitution of a tosylate or mesylate precursor.

Protocol for Synthesis of Bromo-PEG7-azide:

Materials:

  • Bromo-PEG7-tosylate or Bromo-PEG7-mesylate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Bromo-PEG7-tosylate or Bromo-PEG7-mesylate (1 equivalent) in anhydrous DMF.

  • Add sodium azide (5 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

  • After cooling to room temperature, remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Bromo-PEG7-azide.

  • The crude product can be purified by column chromatography.

Conversion to Bromo-PEG7-amine

A terminal amine group is useful for forming stable amide bonds. A common method for its introduction is the reduction of an azide precursor.

Protocol for Synthesis of Bromo-PEG7-amine:

Materials:

  • Bromo-PEG7-azide

  • Triphenylphosphine (B44618) (PPh₃) or Zinc dust (Zn) and Ammonium (B1175870) Chloride (NH₄Cl)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Methanol (MeOH) (for PPh₃ reduction)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Method A: Staudinger Reduction using Triphenylphosphine

  • Dissolve Bromo-PEG7-azide (1 equivalent) in a mixture of THF and water.

  • Add triphenylphosphine (1.5 equivalents) and stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by precipitation from a concentrated DCM solution into cold diethyl ether to yield Bromo-PEG7-amine.

Method B: Reduction with Zinc and Ammonium Chloride

  • Dissolve Bromo-PEG7-azide (1 equivalent) in THF.

  • Add deionized water, ammonium chloride (4 equivalents), and zinc dust (2 equivalents).

  • Reflux the mixture for 72 hours with vigorous stirring.

  • After cooling, filter the reaction mixture to remove excess zinc.

  • Concentrate the filtrate and extract with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude Bromo-PEG7-amine, which can be further purified.

Visualizations

Derivatization_Workflow BromoPEG_OH This compound Activated_PEG Bromo-PEG7-OMs / OTs BromoPEG_OH->Activated_PEG MsCl or TsCl, Base BromoPEG_N3 Bromo-PEG7-azide Activated_PEG->BromoPEG_N3 NaN₃ BromoPEG_NH2 Bromo-PEG7-amine BromoPEG_N3->BromoPEG_NH2 Reduction (e.g., Zn/NH₄Cl)

Caption: General workflow for the derivatization of this compound.

Signaling_Pathways cluster_activation Activation cluster_substitution Nucleophilic Substitution cluster_reduction Reduction start_OH Bromo-PEG7-OH tosylate Bromo-PEG7-OTs start_OH->tosylate TsCl, Pyridine mesylate Bromo-PEG7-OMs start_OH->mesylate MsCl, TEA azide Bromo-PEG7-N₃ tosylate->azide NaN₃, DMF mesylate->azide NaN₃, DMF amine Bromo-PEG7-NH₂ azide->amine PPh₃ or Zn/NH₄Cl

Caption: Reaction pathways for this compound derivatization.

References

Application of Bromo-PEG7-alcohol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG7-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the development of targeted drug delivery systems. Its distinct chemical properties, featuring a terminal bromide and a hydroxyl group separated by a seven-unit PEG chain, offer a versatile platform for the conjugation of therapeutic agents to targeting moieties such as antibodies and nanoparticles, as well as for the synthesis of proteolysis-targeting chimeras (PROTACs). The bromide serves as a reactive site for nucleophilic substitution, readily forming stable bonds with thiol groups on proteins or other molecules.[1][2][3] The hydroxyl group, on the other hand, can be used for further chemical modifications or to enhance the hydrophilicity of the final conjugate.[2] The PEG chain itself imparts favorable pharmacokinetic properties, including increased solubility, stability, and circulation half-life, while potentially reducing the immunogenicity of the conjugated molecule.[4]

These application notes provide an overview of the utility of this compound in creating advanced drug delivery systems, complete with detailed experimental protocols and comparative data to guide researchers in this field.

Key Applications

This compound is instrumental in three primary areas of targeted drug delivery:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This compound can be used to connect the drug payload to the antibody, often by reacting with cysteine residues. The PEG component of the linker can enhance the solubility and stability of the ADC.

  • Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to attach targeting ligands or therapeutic molecules. This PEGylation process can also shield the nanoparticles from the immune system, prolonging their circulation time and improving their biodistribution.

  • PROTAC Synthesis: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the PROTAC's efficacy. This compound can serve as a flexible and hydrophilic linker in PROTAC design.

Data Presentation

The following tables summarize quantitative data on the impact of PEGylation on the performance of targeted drug delivery systems. While specific data for this compound is limited, the presented data for various PEG linkers provides valuable insights into the expected effects.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy

ADC ComponentLinker Type/LengthIn Vitro Cytotoxicity (IC50)Plasma Half-life (t1/2)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Affibody-MMAENo PEGHigh19.6 minutesModerate
Affibody-MMAE4 kDa PEGReduced by 6.5-foldIncreased by 2.5-foldImproved
Affibody-MMAE10 kDa PEGReduced by 22.5-foldIncreased by 11.2-foldSignificantly Improved
Trastuzumab-ExatecanGGFG-linker (in T-DXd)-DAR decreased by ~50% in 7 daysHigh
Trastuzumab-ExatecanExo-linker (novel cleavable)-Superior DAR retention over 7 daysSimilar to T-DXd

Table 2: Influence of PEGylation on Nanoparticle Properties and Drug Release

Nanoparticle SystemPEG Chain LengthDrug LoadingDrug Release RateCellular UptakeReference
Photoresponsive Latex BeadsNo PEG-66.2% at 10 min-
Photoresponsive Latex Beads2k PEGReducedSubstantially lower than no PEG-
Photoresponsive Latex Beads5k PEGReducedSubstantially lower than no PEG-
Photoresponsive Latex Beads10k PEGHigher than 2k/5kHigher than 2k/5k, lower than no PEG-
mPEG-PCL Nanoparticles2k PEG--6.9% remaining in blood at 2h
mPEG-PCL Nanoparticles5k PEG--16.1% remaining in blood at 2h

Table 3: Cellular Uptake and Cytotoxicity of PEGylated Quantum Dots (QDs)

QD FormulationConcentration% QD-positive cells (1h)IC50 (THP-1 MΦ)IC50 (HUVEC)Reference
OPA-QDs (non-PEGylated)100 nM~70%--
PEG-amine QDs100 nMMarginal--
6-arm PEG-amine/mPEG QDs--2215 nM3555 nM

Experimental Protocols

The following are detailed protocols for the application of this compound in the development of targeted drug delivery systems.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes the conjugation of a thiol-containing cytotoxic payload to a monoclonal antibody via this compound.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Thiol-containing cytotoxic payload

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 8.0-8.5

  • Quenching reagent (e.g., 10 mM N-acetylcysteine)

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous dichloromethane (B109758) (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

Procedure:

Step 1: Activation of this compound (Optional, for reaction with amines on payload)

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Add TEA (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and evaporate the solvent to obtain the tosylated Bromo-PEG7-linker.

Step 2: Antibody Reduction

  • Prepare the antibody solution at a concentration of 1–2 mg/mL in PBS, pH 7.4.

  • Add a 10-fold molar excess of 10 mM TCEP solution to the antibody solution.

  • Incubate for 30 minutes at 37°C with gentle mixing to reduce the interchain disulfide bonds.

  • Purify the reduced antibody using a desalting column equilibrated with PBS, pH 7.4, containing 1 mM DTPA to remove excess TCEP.

Step 3: Conjugation of Payload to this compound

  • Dissolve the thiol-containing payload (1.0 eq) and this compound (1.1 eq) in DMSO.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Purify the payload-PEG linker conjugate by preparative HPLC.

Step 4: Conjugation to Reduced Antibody

  • Dissolve the purified payload-PEG7-bromo linker in DMSO.

  • Add the linker-payload solution to the reduced antibody solution at a 5-fold molar excess.

  • Adjust the pH of the reaction mixture to 8.0-8.5 with a suitable buffer.

  • Incubate the reaction for 1 hour at 4°C with gentle mixing.

  • Quench the reaction by adding N-acetylcysteine at a final concentration of 10 mM.

  • Purify the ADC using a desalting column to remove unconjugated linker-payload and quenching reagent.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Surface Functionalization of Nanoparticles with this compound

This protocol outlines the functionalization of gold nanoparticles (AuNPs) with a therapeutic agent using this compound as a linker.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • 3-Mercaptopropionic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Therapeutic agent with a primary amine group

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

Step 1: Thiolation of this compound

  • Dissolve this compound (1.0 eq) and 3-mercaptopropionic acid (1.1 eq) in anhydrous DCM.

  • Add DCC (1.2 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 24 hours.

  • Filter the reaction to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent and purify the thiolated Bromo-PEG7-linker by column chromatography.

Step 2: Conjugation of Thiolated Linker to AuNPs

  • Add the thiolated Bromo-PEG7-linker to the citrate-stabilized AuNP solution.

  • Gently mix and allow the reaction to proceed for 12-24 hours at room temperature.

  • Centrifuge the solution to pellet the functionalized AuNPs.

  • Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat the washing step three times.

Step 3: Activation of the Terminal Bromide (Conversion to an Amine-Reactive Group) This step is an example of modifying the bromo group for reaction with an amine on the therapeutic agent. Direct reaction with a thiol on the therapeutic is also possible.

  • The terminal bromide can be converted to an azide (B81097) and subsequently reduced to an amine, or directly substituted with an amine-containing nucleophile. For this protocol, we will assume a two-step conversion to an amine-reactive NHS ester.

  • First, convert the terminal bromide to a carboxylic acid (details of this multi-step synthesis are omitted for brevity).

  • Activate the resulting carboxylic acid: Dissolve the carboxy-PEG7-AuNP in anhydrous DMF. Add DSC and TEA and stir for 4-6 hours at room temperature to form the N-hydroxysuccinimidyl ester.

Step 4: Conjugation of Therapeutic Agent

  • Disperse the activated AuNPs in anhydrous DMF.

  • Add the amine-containing therapeutic agent to the AuNP dispersion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the functionalized AuNPs by centrifugation.

  • Wash the nanoparticles with DMF and then deionized water three times.

  • Resuspend the final product in a suitable buffer and characterize the drug loading.

Protocol 3: Synthesis of a PROTAC using this compound

This protocol describes the synthesis of a PROTAC molecule by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker.

Materials:

  • This compound

  • POI ligand with a nucleophilic group (e.g., thiol or amine)

  • E3 ligase ligand with a nucleophilic group (e.g., amine)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

Step 1: Activation of the Hydroxyl Group of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Add TEA (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Purify the resulting Bromo-PEG7-OTs by column chromatography.

Step 2: Coupling of the First Ligand (e.g., E3 Ligase Ligand)

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Bromo-PEG7-OTs (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the intermediate product (E3 Ligand-PEG7-Br) by preparative HPLC.

Step 3: Coupling of the Second Ligand (POI Ligand)

  • Dissolve the purified E3 Ligand-PEG7-Br (1.0 eq) and the thiol-containing POI ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways relevant to targeted drug delivery and the general workflow for ADC synthesis.

Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Caption: Mechanism of action of Doxorubicin.

Caption: General workflow for ADC synthesis.

References

Application Notes and Protocols: Bromo-PEG7-alcohol as a Flexible Linker in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG7-alcohol is a heterobifunctional linker molecule widely employed in chemical biology and drug development. It features a seven-unit polyethylene (B3416737) glycol (PEG) chain, which imparts flexibility and hydrophilicity, flanked by a reactive bromide group at one end and a hydroxyl group at the other. This unique structure makes it a versatile tool for conjugating diverse molecular entities, such as small molecule inhibitors, peptides, and antibodies, to create advanced therapeutic and research agents like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The PEG7 chain provides several key advantages. Its hydrophilic nature can enhance the solubility and reduce the aggregation of hydrophobic molecules, improving their pharmacokinetic properties.[1] The defined length of the monodisperse PEG7 linker allows for precise spatial control between the conjugated molecules, which is critical for optimizing the biological activity of complex constructs like PROTACs.[2] The terminal functional groups—a stable yet reactive bromide and a versatile hydroxyl group—offer orthogonal handles for sequential conjugation reactions. The bromide is an excellent leaving group for nucleophilic substitution, readily reacting with thiols and amines, while the hydroxyl group can be further derivatized or used in coupling reactions.[3]

These application notes provide an overview of the utility of this compound and detailed protocols for its application in the synthesis of PROTACs and ADCs.

Key Applications

  • Proteolysis Targeting Chimeras (PROTACs): this compound serves as a flexible linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[1][4] The length and flexibility of the PEG7 linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic PEG7 linker can help to mitigate the hydrophobicity of the payload, reducing the propensity for ADC aggregation and improving its pharmacokinetic profile.

Data Presentation

The length of the PEG linker is a critical parameter influencing the efficacy of PROTACs and the physicochemical properties of both PROTACs and ADCs. The following tables summarize representative data on the impact of PEG linker length.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-
Tank-binding kinase 1 (TBK1)Alkyl/Ether21396
Estrogen Receptor α (ERα)PEG12Similar binding affinity to 16-atom linkerLess potent than 16-atom linker
Estrogen Receptor α (ERα)PEG16Similar binding affinity to 12-atom linkerMore potent than 12-atom linker
Bruton's tyrosine kinase (BTK)PEG≥ 4 PEG unitsConsistent binding affinity-
Bruton's tyrosine kinase (BTK)PEG< 4 PEG unitsImpaired binding affinity-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0

cLogP: Calculated octanol-water partition coefficient. TPSA: Topological polar surface area. Data is illustrative and compiled from various sources.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC and an ADC using this compound as a flexible linker. These protocols are for guidance and may require optimization for specific molecules.

Protocol 1: Synthesis of a Representative PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of this compound to a phenolic warhead via Williamson ether synthesis, followed by amide coupling of the terminal alcohol to an E3 ligase ligand.

Step 1: Williamson Ether Synthesis to Couple Warhead to this compound

  • Materials:

  • Procedure:

    • To a solution of the phenolic warhead in anhydrous DMF, add potassium carbonate.

    • Add this compound to the reaction mixture.

    • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the warhead-PEG7-alcohol intermediate.

Step 2: Amide Coupling of Warhead-PEG7-alcohol to E3 Ligase Ligand

  • Materials:

    • Warhead-PEG7-alcohol (from Step 1) (1.0 eq)

    • E3 Ligase Ligand with a carboxylic acid (e.g., a pomalidomide (B1683931) derivative) (1.1 eq)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF.

    • Add BOP and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add a solution of the warhead-PEG7-alcohol in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Synthesis of a Representative Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the synthesis of an ADC via a two-step process: first, the conjugation of a cytotoxic payload to this compound, and second, the conjugation of the payload-linker construct to a monoclonal antibody.

Step 1: Conjugation of Cytotoxic Payload to this compound

  • Materials:

    • Cytotoxic Payload with a free amine or thiol group (1.0 eq)

    • This compound (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the cytotoxic payload in anhydrous DMF.

    • Add DIPEA to the solution.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the payload-PEG7-alcohol conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the conjugate as a solid.

Step 2: Activation of Payload-PEG7-alcohol and Conjugation to Antibody

  • Materials:

    • Payload-PEG7-alcohol (from Step 1) (10-fold molar excess over antibody)

    • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Disuccinimidyl carbonate (DSC) (1.2 eq relative to payload-linker)

    • DIPEA (2.0 eq relative to payload-linker)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Size-Exclusion Chromatography (SEC) column

  • Procedure:

    • Activation of Payload-PEG7-alcohol:

      • Dissolve the payload-PEG7-alcohol in anhydrous DMSO.

      • Add DSC and DIPEA to the solution.

      • Stir the reaction at room temperature for 1-2 hours to form the activated N-hydroxysuccinimidyl (NHS) carbonate.

    • Conjugation to Antibody:

      • Adjust the concentration of the mAb in the reaction buffer.

      • Slowly add the activated payload-linker solution to the mAb solution with gentle mixing. The final concentration of DMSO should not exceed 10% (v/v).

      • Incubate the reaction mixture for 2-4 hours at room temperature.

    • Purification and Characterization:

      • Purify the resulting ADC from unreacted payload-linker by SEC.

      • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

      • Assess the purity and aggregation of the ADC by SEC.

      • Confirm the identity and integrity of the ADC by mass spectrometry.

Mandatory Visualization

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligand Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization Warhead Phenolic Warhead Step1 Step 1: Williamson Ether Synthesis Warhead->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with COOH) Step2 Step 2: Amide Coupling E3_Ligand->Step2 Intermediate Warhead-PEG7-alcohol Intermediate Step1->Intermediate Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Preparative HPLC Crude_PROTAC->Purification Pure_PROTAC Purified PROTAC Purification->Pure_PROTAC Characterization LC-MS, NMR Pure_PROTAC->Characterization

Caption: General workflow for PROTAC synthesis.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization Payload Cytotoxic Payload (with NH2 or SH) Step1 Step 1: Nucleophilic Substitution Payload->Step1 Linker This compound Linker->Step1 Payload_Linker Payload-PEG7-alcohol Step1->Payload_Linker Activation Activation of Payload-Linker (e.g., with DSC) Payload_Linker->Activation Conjugation Step 2: Conjugation to mAb (Lysine residues) Activation->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Size-Exclusion Chromatography (SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization HIC, SEC, MS (DAR determination) Pure_ADC->Characterization

Caption: General workflow for ADC synthesis.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes using a Bromo-PEG7-alcohol Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of fluorescent probes utilizing a heterobifunctional Bromo-PEG7-alcohol spacer. This versatile spacer allows for the covalent attachment of a fluorescent reporter molecule and subsequent conjugation to a biomolecule of interest, such as a protein or antibody. The inclusion of the polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of the final probe while reducing non-specific binding, making it an ideal tool for a variety of applications in diagnostics and drug delivery.[]

Overview of the Synthetic Strategy

The synthesis is a multi-step process that involves:

  • Attachment of a Fluorescent Dye: A hydroxyl-containing fluorescent dye is coupled to the bromo-terminus of the this compound spacer via a Williamson ether synthesis.

  • Conversion of the Terminal Alcohol to an Amine: The terminal hydroxyl group of the PEG spacer is converted to a primary amine to enable subsequent conjugation.

  • Conjugation to a Target Biomolecule: The amine-functionalized fluorescent PEG probe is covalently linked to a target biomolecule, typically through amide bond formation.

  • Purification and Characterization: Intermediates and the final product are purified and characterized at each stage to ensure high purity and successful synthesis.

Experimental Protocols

Synthesis of Fluorescent Dye-PEG7-alcohol (Probe-PEG7-OH)

This protocol describes the coupling of a hydroxyl-containing fluorescent dye (e.g., a hydroxyl-functionalized cyanine (B1664457) dye) to this compound.

Materials:

  • This compound

  • Hydroxyl-containing fluorescent dye

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Syringes and needles

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the hydroxyl-containing fluorescent dye (1.0 eq) to a round-bottom flask containing anhydrous DMF.

  • To this solution, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 50-70 °C and stir for 12-24 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Remove the DMF under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Fluorescent Dye-PEG7-alcohol.

Synthesis of Fluorescent Dye-PEG7-amine (Probe-PEG7-NH2)

This protocol details the conversion of the terminal alcohol of the fluorescently labeled PEG spacer to a primary amine via a two-step process involving a mesylate and an azide (B81097) intermediate.[2]

Step 1: Synthesis of Fluorescent Dye-PEG7-mesylate (Probe-PEG7-OMs)

Materials:

  • Fluorescent Dye-PEG7-alcohol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere, dissolve the Fluorescent Dye-PEG7-alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of Fluorescent Dye-PEG7-azide (Probe-PEG7-N3) and subsequent reduction to Amine

Materials:

  • Fluorescent Dye-PEG7-mesylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium azide (NaN3)

  • Triphenylphosphine (B44618) (PPh3) or Zinc dust and Ammonium Chloride[2]

  • Tetrahydrofuran (THF)

  • Water

Procedure for Azide Formation:

  • Dissolve the crude Fluorescent Dye-PEG7-mesylate in anhydrous DMF.

  • Add sodium azide (3.0 eq) and heat the reaction to 80 °C for 12-16 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azide.

Procedure for Reduction to Amine (Staudinger Reduction):

  • Dissolve the crude Fluorescent Dye-PEG7-azide in a mixture of THF and water.

  • Add triphenylphosphine (1.5 eq) and stir the reaction at room temperature for 8-12 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography or preparative HPLC to obtain the final Fluorescent Dye-PEG7-amine.

Conjugation of Probe-PEG7-NH2 to a Target Protein

This protocol describes the conjugation of the amine-functionalized probe to a protein with available carboxyl groups using EDC/NHS chemistry.[3]

Materials:

  • Fluorescent Dye-PEG7-amine (Probe-PEG7-NH2)

  • Target Protein (e.g., an antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the target protein in the Activation Buffer.

  • Add EDC (10 eq molar excess over protein) and NHS (20 eq molar excess over protein) to the protein solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Immediately add the Fluorescent Dye-PEG7-amine (10-20 fold molar excess over protein) to the activated protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.

  • Purify the fluorescently labeled protein from unreacted probe and byproducts using size-exclusion chromatography.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each synthetic step. These values are estimates and may vary depending on the specific fluorescent dye and target biomolecule used.

StepProductExpected Yield (%)Purity (%) (by HPLC)
2.1Fluorescent Dye-PEG7-alcohol60-80%>95%
2.2Fluorescent Dye-PEG7-amine75-90% (over 2 steps)>95%
2.3Fluorescently Labeled Protein50-70%>98%

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Dye Attachment cluster_1 Step 2: Amination cluster_2 Step 3: Bioconjugation This compound This compound Probe_PEG7_OH Fluorescent Dye-PEG7-OH This compound->Probe_PEG7_OH Williamson Ether Synthesis (NaH, DMF) Fluorescent_Dye_OH Fluorescent Dye (with -OH) Fluorescent_Dye_OH->Probe_PEG7_OH Probe_PEG7_NH2 Fluorescent Dye-PEG7-NH2 Probe_PEG7_OH->Probe_PEG7_NH2 1. MsCl, TEA 2. NaN3 3. PPh3/H2O Final_Probe Fluorescently Labeled Protein Probe_PEG7_NH2->Final_Probe EDC, NHS Target_Protein Target Protein (with -COOH) Target_Protein->Final_Probe

Caption: Synthetic workflow for the fluorescent probe.

Application Example: Probing Receptor Tyrosine Kinase Signaling

Fluorescently labeled antibodies targeting specific Receptor Tyrosine Kinases (RTKs) or their downstream signaling partners can be used to visualize and quantify signaling events in cells.

RTK_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Autophosphorylation RTK->P_RTK Ligand Ligand Ligand->RTK Binding & Dimerization Adapter Adapter Protein (e.g., Grb2) P_RTK->Adapter Recruitment SOS SOS Adapter->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation Probe Fluorescent Probe (Antibody-PEG-Dye) Probe->RTK Binding to Target

Caption: Probing a generic RTK signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in Bromo-PEG7-alcohol conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG7-alcohol conjugation reactions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker containing a seven-unit polyethylene (B3416737) glycol (PEG) chain. One end features a bromine (Br) group, which is an excellent leaving group for nucleophilic substitution reactions with moieties like thiols (e.g., from cysteine residues) and amines (e.g., from lysine (B10760008) residues or N-termini of proteins).[1][2][3] The other end has a terminal hydroxyl (-OH) group that can be used for further derivatization or conjugation to other molecules.[1][2] Its PEG chain enhances the hydrophilicity of the resulting conjugate. Bromo-PEG linkers are often used in the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What functional groups can this compound react with?

The primary reactive site on this compound is the alkyl bromide. It readily reacts with nucleophiles such as:

  • Thiols (Sulfhydryls): The thiol group is a strong nucleophile and reacts efficiently with the bromo group to form a stable thioether bond. This is a common strategy for site-specific modification of proteins at cysteine residues.

  • Amines: Primary and secondary amines can also react with the bromo group via nucleophilic substitution to form an amine linkage. However, the reaction with amines is generally slower than with thiols.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound at -20°C in a dry environment to prevent degradation.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common issue in bioconjugation reactions. This section provides a step-by-step guide to troubleshooting poor outcomes in your this compound conjugation experiments.

Problem: Low or no conjugation of this compound to the target molecule.

Below is a troubleshooting workflow to help identify and resolve the root cause of low conjugation yield.

TroubleshootingWorkflow cluster_reagent Reagent Issues cluster_conditions Reaction Parameters cluster_stoichiometry Reagent Ratios cluster_side_reactions Competing Reactions cluster_purification Product Isolation cluster_analysis Yield Assessment start Low Conjugation Yield reagent_quality 1. Check Reagent Quality and Storage start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK reagent_degraded Is the this compound degraded? reagent_quality->reagent_degraded stoichiometry 3. Adjust Molar Ratio reaction_conditions->stoichiometry Conditions Optimized ph_issue Is the pH optimal for the target nucleophile? reaction_conditions->ph_issue side_reactions 4. Investigate Side Reactions stoichiometry->side_reactions Ratio Adjusted peg_excess_issue Is there sufficient molar excess of the PEG reagent? stoichiometry->peg_excess_issue purification 5. Evaluate Purification Method side_reactions->purification Side Reactions Minimized hydrolysis_issue Is the this compound hydrolyzing? side_reactions->hydrolysis_issue analysis 6. Verify Analytical Method purification->analysis Purification Efficient method_issue Is the purification method suitable for the conjugate? purification->method_issue solution Improved Yield analysis->solution Analysis Confirmed technique_issue Is the analytical technique sensitive enough? analysis->technique_issue target_inactive Is the target molecule (e.g., protein) active? reagent_degraded->target_inactive No temp_time_issue Are temperature and reaction time appropriate? ph_issue->temp_time_issue Yes loss_issue Is the product being lost during purification? method_issue->loss_issue Yes

Caption: A logical flowchart for troubleshooting low yield in this compound conjugation reactions.

Detailed Troubleshooting Steps

1. Check Reagent Quality and Storage

  • Question: Could my this compound have degraded?

  • Answer: Improper storage can lead to degradation. Ensure the reagent has been stored at -20°C in a dry environment. If in doubt, use a fresh batch of the reagent.

  • Question: Is my target molecule active and available for conjugation?

  • Answer: For proteins, ensure that the target functional groups (thiols or amines) are accessible and not involved in other interactions (e.g., disulfide bonds for cysteines). If targeting a thiol, ensure it is in a reduced state.

2. Optimize Reaction Conditions

  • Question: Is the reaction pH appropriate for my target functional group?

  • Answer: The optimal pH depends on the nucleophile you are targeting.

    • For thiols: A pH range of 6.5-7.5 is generally recommended for reactions with maleimides, and similar principles apply to alkyl bromides to ensure the thiol is sufficiently nucleophilic without promoting side reactions.

    • For amines: A pH of 7-9 is typically used for reactions with primary amines. Higher pH increases the nucleophilicity of the amine but also increases the rate of hydrolysis of some PEG reagents.

  • Question: Are the reaction time and temperature optimal?

  • Answer: Conjugation reactions are typically performed at room temperature for 2-4 hours or at 4°C overnight. Reactions at higher pH values may proceed faster. It is advisable to perform a time-course experiment to determine the optimal reaction time.

3. Adjust Molar Ratio

  • Question: Am I using a sufficient excess of this compound?

  • Answer: It is common to use a molar excess of the PEG reagent to drive the reaction to completion. A starting point is often a 5 to 20-fold molar excess of the PEG reagent over the target molecule. However, a very large excess can complicate purification. The optimal ratio should be determined empirically.

4. Investigate Side Reactions

  • Question: Could my this compound be hydrolyzing?

  • Answer: While alkyl bromides are generally stable, working in highly aqueous environments for extended periods, especially at non-neutral pH, could potentially lead to some hydrolysis of the C-Br bond. Ensure your reaction buffers are freshly prepared.

5. Evaluate Purification Method

  • Question: Is my purification method suitable for separating the conjugate from unreacted starting materials?

  • Answer: Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are common and effective methods for purifying PEGylated proteins. Dialysis can also be used to remove excess, unreacted this compound.

  • Question: Am I losing my product during purification?

  • Answer: Ensure the chosen purification method is compatible with your conjugate. For example, when using dialysis, the molecular weight cutoff (MWCO) of the membrane must be appropriate to retain your conjugate while allowing the smaller, unreacted PEG linker to be removed.

6. Verify Analytical Method

  • Question: Is my analytical method sensitive enough to detect the conjugate and quantify the yield accurately?

  • Answer: Techniques like SDS-PAGE can show a shift in molecular weight, indicating conjugation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or specialized detectors like charged aerosol detectors (CAD), is recommended.

Quantitative Data Summary

The following tables provide representative data for optimizing conjugation reactions. Note that optimal conditions can vary depending on the specific target molecule and buffer system.

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterConjugation to ThiolsConjugation to Amines
pH 6.5 - 7.57.0 - 9.0
Temperature 4 - 25 °C4 - 25 °C
Reaction Time 2 - 12 hours2 - 24 hours
Molar Excess of PEG 5 - 20 fold10 - 50 fold

Table 2: Influence of pH on Reaction Rate and Reagent Stability (Example with NHS-PEG)

pHRelative Reaction Rate with AmineHydrolysis Half-life of NHS-PEG
7.4Gradual (reaches steady state in ~2h)> 120 minutes
9.0Rapid (reaches steady state in <10 min)< 9 minutes
Data adapted from a study on branched PEG-NHS esters. While not Bromo-PEG, it illustrates the general effect of pH on amine reactivity and reagent stability.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein Thiol Group

This protocol provides a general guideline for conjugating this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with a free thiol group

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the thiol group is in a disulfide bond, it may need to be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature. Remove the excess reducing agent using a desalting column.

  • Prepare the this compound:

    • Immediately before use, dissolve the this compound in the Reaction Buffer or a compatible organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the protein solution.

    • Gently mix and allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Quench the Reaction:

    • Add a quenching reagent, such as L-cysteine, to a final concentration of ~50 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or another suitable purification method.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by HPLC-MS to confirm the identity and purity of the product.

ConjugationWorkflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in buffer) start->prep_protein reduce_thiol Reduce Thiol (optional) (e.g., with TCEP) prep_protein->reduce_thiol prep_peg Prepare this compound Solution reduce_thiol->prep_peg conjugate Mix Protein and PEG Reagent (Incubate 2-4h at RT or overnight at 4°C) prep_peg->conjugate quench Quench Reaction (e.g., with L-cysteine) conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product (SDS-PAGE, HPLC-MS) purify->analyze end End analyze->end PurificationWorkflow start Start with Crude Reaction Mixture equilibrate Equilibrate SEC Column with Elution Buffer start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with Buffer and Monitor UV 280nm load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (SDS-PAGE, HPLC) collect->analyze pool Pool Fractions with Pure Conjugate analyze->pool concentrate Concentrate Pooled Fractions (optional) pool->concentrate end Purified Conjugate concentrate->end ReactionPathway R_SH R-SH (Thiol) Conjugate R-S-(CH2CH2O)7-CH2CH2-OH (Thioether Conjugate) R_SH->Conjugate SN2 Reaction BromoPEG Br-(CH2CH2O)7-CH2CH2-OH (this compound) BromoPEG->Conjugate HBr + HBr

References

Technical Support Center: Purification of Bromo-PEG7-alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Bromo-PEG7-alcohol reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound and its reaction products?

A1: The primary methods for purifying this compound and its derivatives are column chromatography (both normal-phase and reversed-phase), High-Performance Liquid Chromatography (HPLC), and liquid-liquid extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity of the product.

Q2: What are the likely impurities in a this compound reaction mixture?

A2: Common impurities can include unreacted starting materials (e.g., the corresponding diol), excess reagents used in the bromination step, and side products such as di-brominated PEG or oligomers of different PEG lengths. If the alcohol group has been functionalized, impurities related to that reaction (e.g., unreacted coupling agents, byproducts) will also be present.

Q3: How do the terminal functional groups (bromo and alcohol) of this compound influence the purification strategy?

A3: The polar alcohol group and the relatively non-polar bromo-terminated alkyl chain give the molecule an amphiphilic character. The hydroxyl group increases its polarity, making it soluble in a range of polar solvents and influencing its interaction with polar stationary phases like silica (B1680970) gel. The bromo group provides a non-polar end, which is key for retention in reversed-phase chromatography.

Purification Method Selection

Choosing the right purification method is crucial for achieving the desired purity and yield. The following diagram outlines a general workflow for selecting an appropriate purification strategy.

Purification Method Selection Workflow for Selecting a Purification Method start Reaction Mixture (this compound + Impurities) is_scale_large Large Scale? (> 1g) start->is_scale_large is_polarity_diff_large Significant Polarity Difference? is_scale_large->is_polarity_diff_large No lle Liquid-Liquid Extraction is_scale_large->lle Yes is_high_purity_needed High Purity Required? is_polarity_diff_large->is_high_purity_needed No column_chrom Silica Gel Column Chromatography is_polarity_diff_large->column_chrom Yes rp_column_chrom Reversed-Phase Column Chromatography is_polarity_diff_large->rp_column_chrom Moderate prep_hplc Preparative HPLC is_high_purity_needed->prep_hplc Yes end Purified Product is_high_purity_needed->end No column_chrom->is_high_purity_needed rp_column_chrom->is_high_purity_needed lle->is_polarity_diff_large Follow-up purification may be needed prep_hplc->end

Caption: Decision workflow for selecting a purification method.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of different purification methods for this compound. The values are estimates based on typical purifications of similar polar molecules and may vary depending on the specific reaction mixture.

Purification MethodTypical Purity (%)Typical Yield (%)ThroughputCostKey Considerations
Silica Gel Column Chromatography 85-9560-80ModerateLowGood for removing less polar impurities. Tailing of the polar product can be an issue.
Reversed-Phase Column Chromatography 90-9870-90ModerateModerateExcellent for separating based on hydrophobicity. Good for removing more polar impurities.
Preparative HPLC (Reversed-Phase) >9850-70LowHighIdeal for achieving high purity, but at a smaller scale and higher cost.
Liquid-Liquid Extraction Variable (often lower)>90HighVery LowBest for initial workup to remove highly polar or non-polar impurities. Often requires a secondary purification step.

Experimental Protocols

Silica Gel Column Chromatography

This method is suitable for purifying this compound from less polar impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the TLC plate and develop it in various solvent systems to find an optimal eluent. A good starting point is a mixture of a non-polar solvent and a polar solvent (e.g., 95:5 DCM:MeOH or 80:20 Hexanes:EtOAc).

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexanes or DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a strong solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 100% DCM to 95:5 DCM:MeOH), is often effective for separating compounds with different polarities.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Preparative Reversed-Phase HPLC

This method is ideal for achieving high purity, especially for removing closely related impurities.

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Solvents: Acetonitrile (ACN), Water (HPLC grade), Trifluoroacetic acid (TFA) (optional)

  • Vials for fraction collection

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the crude product in the mobile phase.

    • Inject onto an analytical C18 column to develop a suitable gradient. A typical gradient might be from 10% ACN in water to 90% ACN in water over 20-30 minutes. A small amount of TFA (0.1%) can be added to both solvents to improve peak shape.

  • Preparative Run:

    • Scale up the injection volume on the preparative column.

    • Run the preparative HPLC using the optimized gradient from the analytical scale.

    • Collect fractions corresponding to the peak of the desired product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (ACN) under reduced pressure.

    • If the product is not water-soluble, it may precipitate. Otherwise, the remaining aqueous solution can be lyophilized to obtain the pure product.

Liquid-Liquid Extraction

This technique is useful for a preliminary purification to remove highly polar or non-polar impurities.

Materials:

  • Separatory funnel

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Water, Brine (saturated NaCl solution)

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as DCM or EtOAc.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of water and shake gently to mix the layers. Allow the layers to separate.

    • Drain the organic layer (bottom layer for DCM, top layer for EtOAc).

    • Repeat the water wash to remove water-soluble impurities.

    • Wash the organic layer with brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter to remove the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the partially purified product.

Troubleshooting Guides

Silica Gel Column Chromatography

Silica_Gel_Troubleshooting Troubleshooting Silica Gel Chromatography issue Problem issue_streaking Product Streaking/ Tailing issue->issue_streaking issue_no_separation Poor or No Separation issue->issue_no_separation issue_product_stuck Product Stuck on Column issue->issue_product_stuck cause Potential Cause solution Solution cause_streaking1 Too Polar Eluent issue_streaking->cause_streaking1 cause_streaking2 Sample Overload issue_streaking->cause_streaking2 cause_streaking3 Acidic Silica issue_streaking->cause_streaking3 cause_no_sep1 Incorrect Eluent Polarity issue_no_separation->cause_no_sep1 cause_no_sep2 Co-eluting Impurities issue_no_separation->cause_no_sep2 cause_stuck1 Eluent Not Polar Enough issue_product_stuck->cause_stuck1 solution_streaking1 Use a less polar solvent system. Consider a gradient elution. cause_streaking1->solution_streaking1 solution_streaking2 Load less sample onto the column. cause_streaking2->solution_streaking2 solution_streaking3 Add a small amount of a basic modifier (e.g., triethylamine) to the eluent. cause_streaking3->solution_streaking3 solution_no_sep1 Re-optimize eluent system using TLC. Try a different solvent combination. cause_no_sep1->solution_no_sep1 solution_no_sep2 Consider reversed-phase chromatography or HPLC for better resolution. cause_no_sep2->solution_no_sep2 solution_stuck1 Increase the polarity of the eluent. Flush with a very polar solvent (e.g., 100% MeOH). cause_stuck1->solution_stuck1

Caption: Troubleshooting common issues in silica gel chromatography.

Reversed-Phase HPLC

RP_HPLC_Troubleshooting Troubleshooting Reversed-Phase HPLC issue Problem issue_peak_fronting Peak Fronting issue->issue_peak_fronting issue_peak_tailing Peak Tailing issue->issue_peak_tailing issue_low_recovery Low Recovery issue->issue_low_recovery cause Potential Cause solution Solution cause_fronting1 Sample Overload issue_peak_fronting->cause_fronting1 cause_fronting2 Sample Solvent Stronger Than Mobile Phase issue_peak_fronting->cause_fronting2 cause_tailing1 Secondary Interactions with Silica issue_peak_tailing->cause_tailing1 cause_tailing2 Column Degradation issue_peak_tailing->cause_tailing2 cause_recovery1 Product Precipitation on Column issue_low_recovery->cause_recovery1 cause_recovery2 Irreversible Adsorption issue_low_recovery->cause_recovery2 solution_fronting1 Inject a smaller volume or a more dilute sample. cause_fronting1->solution_fronting1 solution_fronting2 Dissolve the sample in the initial mobile phase. cause_fronting2->solution_fronting2 solution_tailing1 Add a modifier like TFA to the mobile phase to suppress silanol (B1196071) interactions. cause_tailing1->solution_tailing1 solution_tailing2 Replace the column or use a guard column. cause_tailing2->solution_tailing2 solution_recovery1 Increase the organic content of the mobile phase. cause_recovery1->solution_recovery1 solution_recovery2 Flush the column with a strong solvent. Consider a different stationary phase. cause_recovery2->solution_recovery2

Caption: Troubleshooting common issues in reversed-phase HPLC.

How to improve the aqueous solubility of Bromo-PEG7-alcohol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Bromo-PEG7-alcohol conjugates.

Troubleshooting Guide for Poor Aqueous Solubility

Low aqueous solubility of this compound conjugates can be a significant hurdle in experimental workflows. The following table outlines common issues, their probable causes, and recommended solutions.

Problem Possible Cause Solution
Precipitation upon dissolution in aqueous buffer Hydrophobic Conjugated Molecule: The conjugated molecule's hydrophobicity is overpowering the solubilizing effect of the PEG7 chain.[1]1. Co-solvent Method: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add this stock solution dropwise to the vigorously stirring aqueous buffer. Keep the final organic solvent concentration low (typically <5% v/v).[1] 2. Longer PEG Chain: If possible, consider re-synthesizing the conjugate with a longer PEG linker (e.g., PEG12, PEG24) to enhance its hydrophilic character.[2]
Cloudiness or incomplete dissolution at neutral pH pH of the Solution: If the conjugated molecule has ionizable groups, the pH of the buffer may be near its isoelectric point, minimizing its solubility.pH Adjustment: Systematically adjust the pH of the buffer away from the pI of the conjugated molecule. For acidic molecules, increasing the pH will deprotonate acidic groups, increasing solubility. For basic molecules, decreasing the pH will protonate basic groups, enhancing solubility.[1]
"Salting out" or precipitation in high salt buffers High Ionic Strength: High salt concentrations can decrease the solubility of some molecules by competing for water molecules needed for hydration.[1]Lower Ionic Strength: Use a buffer with a lower salt concentration (e.g., 25-50 mM) for initial dissolution. If high salt is required for a subsequent application, it can be added after the conjugate is fully dissolved.
Formation of aggregates over time Intermolecular Hydrophobic Interactions: The hydrophobic portions of the conjugated molecules can interact, leading to aggregation and precipitation, even at concentrations below the solubility limit.1. Inclusion of Surfactants: Add a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to the buffer to disrupt hydrophobic interactions and prevent aggregation. 2. Gentle Sonication: Brief, gentle sonication can help to break up existing micro-aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound itself is a hydrophilic molecule due to the presence of the seven-unit polyethylene (B3416737) glycol (PEG) chain. The PEG linker enhances water solubility. However, the overall solubility of a this compound conjugate is significantly influenced by the physicochemical properties of the molecule it is conjugated to.

Q2: How does the conjugated molecule affect the solubility of the entire conjugate?

A2: The hydrophobicity of the conjugated molecule is a primary determinant of the conjugate's overall aqueous solubility. If you conjugate a large, hydrophobic molecule to the this compound linker, it can counteract the hydrophilic nature of the PEG chain, leading to poor water solubility.

Q3: What is the recommended starting buffer for dissolving this compound conjugates?

A3: A good starting point is a common biological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. However, the optimal buffer will depend on the properties of your specific conjugate. If solubility issues arise, adjusting the pH and ionic strength of the buffer are key first steps in troubleshooting.

Q4: Can I use organic co-solvents to dissolve my conjugate? What are the potential downsides?

A4: Yes, using a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is a common and effective strategy. The conjugate is first dissolved in a small volume of the organic solvent and then added to the aqueous buffer. The main consideration is to keep the final concentration of the organic solvent as low as possible (ideally under 5% v/v), as higher concentrations can negatively impact subsequent biological experiments by, for example, denaturing proteins or affecting cell viability.

Q5: Is it advisable to heat or sonicate my sample to improve solubility?

A5: Gentle warming (e.g., to 30-40°C) and brief sonication can be useful for dissolving conjugates and breaking up aggregates. However, caution is necessary, as excessive heat can lead to the degradation of the conjugate, especially if it includes sensitive biomolecules. It is recommended to start with mild conditions and short durations.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol is intended for conjugates with ionizable functional groups that are sparingly soluble at neutral pH.

Materials:

  • This compound conjugate

  • Deionized water

  • 0.1 M NaOH

  • 0.1 M HCl

  • Your desired aqueous buffer (e.g., PBS, pH 7.4)

  • pH meter

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your lyophilized conjugate into a microcentrifuge tube.

  • Initial Suspension: Add a small volume of deionized water to create a suspension or slurry.

  • pH Adjustment:

    • For acidic conjugates, add 0.1 M NaOH dropwise while gently vortexing. Monitor the pH and continue adding base until the conjugate dissolves.

    • For basic conjugates, add 0.1 M HCl dropwise while vortexing until the conjugate is dissolved.

  • Final Volume: Once the conjugate is fully dissolved, add your desired buffer to reach the final target concentration.

  • Verification: Check the final pH of the solution and adjust if necessary using dilute acid or base.

Protocol 2: Co-solvent Method for Highly Hydrophobic Conjugates

This protocol is recommended for conjugates that remain insoluble even after pH adjustment.

Materials:

  • This compound conjugate

  • Water-miscible organic solvent (e.g., DMSO, DMF)

  • Your desired aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the Conjugate: Accurately weigh the desired amount of your conjugate into a microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of the organic solvent (e.g., DMSO) to the tube to completely dissolve the conjugate, creating a concentrated stock solution (e.g., 20-100 mg/mL).

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer.

  • Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is crucial to add the concentrated organic stock to the stirring aqueous buffer to prevent precipitation.

  • Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v). If the solution becomes cloudy, the solubility limit in that buffer system has been exceeded.

Protocol 3: Quantitative Measurement of Aqueous Solubility by HPLC

This protocol provides a general method for determining the aqueous solubility of a this compound conjugate using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound conjugate

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD)

  • Appropriate HPLC column (e.g., C18 for reversed-phase)

  • Syringe filters (0.22 µm)

  • Microcentrifuge

  • Saturating shaker or rotator

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of the conjugate to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Equilibration: Tightly seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution: If necessary, dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your calibration curve.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system and determine the concentration of the conjugate by comparing the peak area to a pre-established calibration curve of known concentrations.

Visualizations

solubility_troubleshooting_workflow start Start: Poorly Soluble Bromo-PEG7-Conjugate check_hydrophobicity Is the conjugated molecule highly hydrophobic? start->check_hydrophobicity check_pI Does the conjugate have ionizable groups? check_hydrophobicity->check_pI No use_cosolvent Use Co-Solvent Method (e.g., DMSO/Water) check_hydrophobicity->use_cosolvent Yes adjust_pH Adjust pH away from pI check_pI->adjust_pH Yes check_salt Is the buffer high in ionic strength? check_pI->check_salt No use_cosolvent->check_pI adjust_pH->check_salt lower_salt Use a lower salt concentration buffer check_salt->lower_salt Yes check_aggregation Is aggregation observed over time? check_salt->check_aggregation No lower_salt->check_aggregation add_surfactant Add a non-ionic surfactant (e.g., Tween-20) check_aggregation->add_surfactant Yes soluble Soluble Conjugate check_aggregation->soluble No add_surfactant->soluble

Caption: A workflow diagram for troubleshooting solubility issues.

ph_solubility_relationship cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_pH Protonated State (e.g., -COOH, -NH3+) solubility Aqueous Solubility low_pH->solubility Lower Solubility for Acidic Molecules high_pH Deprotonated State (e.g., -COO-, -NH2) high_pH->solubility Higher Solubility for Acidic Molecules solubility->low_pH Higher Solubility for Basic Molecules solubility->high_pH Lower Solubility for Basic Molecules

Caption: The relationship between pH, ionization state, and aqueous solubility.

References

Impact of pH on the efficiency of Bromo-PEG7-alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Bromo-PEG7-alcohol in bioconjugation and other chemical reactions. The efficiency of these reactions is significantly influenced by the pH of the reaction medium.

Troubleshooting Guide

Low or no product yield is a common issue encountered during conjugation reactions with this compound. The following guide addresses potential causes related to pH and other experimental conditions.

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH for Nucleophile Activity: The reaction of this compound with thiol groups is highly pH-dependent. The thiol group (-SH) needs to be deprotonated to the more nucleophilic thiolate anion (-S⁻) for the reaction to proceed efficiently. The pKa of cysteine's thiol group is approximately 8.3. At pH values significantly below this, the concentration of the reactive thiolate is low, leading to a slow reaction rate.- Increase Reaction pH: Adjust the pH of the reaction buffer to a range of 7.5-8.5. A pH of 8.0 is often a good starting point for reactions with thiols. - Buffer Selection: Use a non-nucleophilic buffer such as phosphate, borate (B1201080), or HEPES buffer. Avoid buffers containing primary amines (e.g., Tris), as they can compete with the intended nucleophile.
Hydrolysis of this compound: As a primary alkyl bromide, this compound is susceptible to hydrolysis, especially at higher pH values (pH > 8-9).[1] This side reaction consumes the PEG reagent and reduces the yield of the desired conjugate.- Optimize pH and Reaction Time: While a higher pH increases the reaction rate with thiols, it also accelerates hydrolysis. Perform a time-course experiment to determine the optimal reaction time that maximizes conjugation before significant hydrolysis occurs. - Reagent Stoichiometry: Use a slight excess of this compound (e.g., 1.5-5 equivalents) to compensate for any loss due to hydrolysis.
Non-specific Conjugation Reaction with Other Nucleophiles: At a sufficiently high pH, other nucleophilic groups on a protein, such as the ε-amino group of lysine (B10760008) (pKa ~10.5), can potentially react with the bromo group, although this reaction is generally much slower than with thiols.- Precise pH Control: Maintain the reaction pH below 9.0 to favor the reaction with the more nucleophilic thiolate and minimize side reactions with amines.[2]
Precipitation of Reactants Poor Solubility of Reactants: The protein or other biomolecule may have poor solubility at the optimal reaction pH.- Buffer Optimization: Screen different buffer systems at the target pH to improve solubility. - Addition of Co-solvents: In some cases, the addition of a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) can improve the solubility of the reactants. Ensure the chosen co-solvent does not interfere with the reaction or the stability of the biomolecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a cysteine-containing peptide?

A1: The optimal pH for the reaction of a bromo-PEG derivative with a cysteine residue is typically in the range of 7.5 to 8.5.[3] This is because the thiol group of cysteine needs to be in its deprotonated thiolate form to act as an effective nucleophile, and the concentration of the thiolate anion increases as the pH approaches and exceeds its pKa (~8.3).

Q2: Will this compound react with other amino acid residues besides cysteine?

A2: While the primary target for bromo-PEG reagents in bioconjugation is the thiol group of cysteine, other nucleophilic amino acid side chains could potentially react, especially at higher pH values. These include the ε-amino group of lysine and the imidazole (B134444) group of histidine. However, the reaction with thiols is significantly faster and more efficient under mildly basic conditions (pH 7.5-8.5).[2]

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: Hydrolysis is a competing side reaction that becomes more significant at higher pH.[1] To minimize hydrolysis, it is recommended to:

  • Keep the reaction pH at the lower end of the optimal range (e.g., pH 7.5-8.0) if the reaction with the nucleophile is still efficient.

  • Limit the reaction time to the minimum required for a sufficient yield of the conjugate.

  • Perform the reaction at a lower temperature (e.g., 4 °C), which will slow down both the desired reaction and the hydrolysis, but may favor the conjugation reaction.

Q4: What buffer should I use for my conjugation reaction?

A4: It is crucial to use a non-nucleophilic buffer to avoid unwanted side reactions with the this compound. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can act as competing nucleophiles.

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the reaction can be monitored by various analytical techniques, such as:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC): This can be used to separate the starting materials, the conjugated product, and any byproducts.

  • Mass spectrometry (e.g., MALDI-TOF or ESI-MS): This will confirm the mass of the conjugated product.

  • SDS-PAGE: For protein conjugations, an increase in the molecular weight of the protein band will be observed.

Data Presentation

The efficiency of the reaction between this compound and a thiol-containing compound is highly dependent on the pH. The following table provides an illustrative summary of the expected relative reaction rates and the potential for hydrolysis at different pH values.

pHRelative Reaction Rate with ThiolPotential for HydrolysisRemarks
6.5LowLowThiol is mostly protonated, leading to a very slow reaction rate.
7.0ModerateLowA reasonable compromise if the biomolecule is unstable at higher pH.
7.5HighModerateGood starting point for balancing reaction efficiency and minimizing hydrolysis.
8.0Very HighModerate to HighOften optimal for rapid conjugation with thiols.
8.5Very HighHighIncreased risk of hydrolysis; may require shorter reaction times.
9.0Very HighVery HighSignificant hydrolysis is expected, potentially reducing the yield of the desired conjugate.

Note: The data in this table is representative and the optimal pH for a specific reaction should be determined empirically.

Experimental Protocols

Protocol for Conjugation of this compound to a Cysteine-Containing Peptide

This protocol is a general guideline for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: 0.1 M Phosphate buffer, 1 mM EDTA, pH 7.5

  • Quenching Solution: 1 M N-acetyl-L-cysteine in conjugation buffer

  • Anhydrous DMSO or DMF

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has a disulfide bond, it must be reduced prior to the reaction using a suitable reducing agent (e.g., TCEP), and the reducing agent must be removed before adding the this compound.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10-50 mM stock solution.

  • Conjugation Reaction: Add a 3-5 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should ideally be below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by RP-HPLC.

  • Quenching: Once the desired level of conjugation is achieved, add an excess of the quenching solution (e.g., 100-fold molar excess over the initial amount of this compound) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and quenching agent using RP-HPLC or another suitable chromatographic method.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_peptide Dissolve Peptide in Conjugation Buffer (pH 7.5) conjugation Mix Peptide and PEG Reagent (Incubate 2-4h at RT) prep_peptide->conjugation prep_peg Dissolve this compound in DMSO/DMF prep_peg->conjugation quench Add Quenching Solution conjugation->quench purification Purify by RP-HPLC quench->purification characterization Characterize by MS and HPLC purification->characterization ph_impact cluster_ph Reaction pH cluster_outcomes Reaction Outcomes ph_low Low pH (< 7.0) outcome_slow Slow Thiol Reaction ph_low->outcome_slow Favors ph_optimal Optimal pH (7.5-8.5) outcome_efficient Efficient Thiol Reaction ph_optimal->outcome_efficient Favors outcome_hydrolysis Increased Hydrolysis ph_optimal->outcome_hydrolysis Can Occur ph_high High pH (> 9.0) ph_high->outcome_hydrolysis Increases outcome_side_reactions Potential Side Reactions (e.g., with amines) ph_high->outcome_side_reactions Increases Risk

References

Technical Support Center: Synthesis of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

1. What are the primary advantages of using PEG linkers in PROTAC design?

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their numerous favorable properties. They are known to increase the water solubility and cell permeability of the PROTAC molecule, which can improve oral absorption.[1][2] The length and composition of PEG linkers can be readily tuned using various chemical methods, allowing for systematic optimization of PROTAC activity.[1] Furthermore, bifunctional PEG motifs facilitate the rapid and straightforward assembly of potent degrader molecules.[1] Their biocompatibility also makes them a suitable choice for in vivo applications.[3]

2. How does the length of the PEG linker impact PROTAC efficacy?

The length of the PEG linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the two proteins. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where ubiquitination sites on the target protein are not accessible to the E3 ligase. Systematic studies have shown that varying the PEG linker length significantly impacts the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and E3 ligase combination.

3. What are the most common impurities in PEGylated PROTAC synthesis?

The PEGylation process can yield a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction. The reaction can also produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of attached PEG chains (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.

4. Why is the purification of PEGylated PROTACs particularly challenging?

The purification of PEGylated PROTACs presents several difficulties. The inherent physicochemical properties of PROTACs, such as their large molecular weight and hydrophobicity, already make them challenging to handle. The addition of a PEG chain, while often beneficial for solubility, further complicates purification. PEG is a neutral, hydrophilic polymer, meaning that PEGylated molecules may not exhibit significant differences in the physicochemical properties typically exploited for separation. This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.

Troubleshooting Guides

Problem 1: Low or No Target Degradation
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess the physicochemical properties of the PROTAC (e.g., cLogP, polar surface area). 2. Perform a cellular uptake assay to measure the intracellular PROTAC concentration. 3. Modify the linker to improve solubility and permeability, for instance, by incorporating more PEG units.
Inefficient Ternary Complex Formation 1. Conduct biophysical assays (e.g., FRET, AlphaLISA, SPR) to measure ternary complex formation and stability. 2. Synthesize a library of PROTACs with varying linker lengths and compositions to optimize the ternary complex formation.
Incorrect E3 Ligase or Ligand 1. Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in the target cells using Western blot or qPCR. 2. Test alternative E3 ligase ligands if degradation remains low.
"Hook" Effect 1. Perform a wide dose-response experiment to see if high concentrations of the PROTAC lead to reduced degradation. 2. If the hook effect is observed, use lower concentrations of the PROTAC in subsequent experiments.
Problem 2: Low Synthetic Yield or Purity
Possible Cause Troubleshooting Steps
Incomplete PEGylation Reaction 1. Optimize reaction conditions such as stoichiometry of reactants, reaction time, temperature, and pH. 2. Increase the molar excess of the PEGylating reagent.
Product Aggregation 1. Optimize the reaction buffer by adding stabilizing excipients (e.g., arginine, glycerol). 2. Lower the reaction temperature to slow down the reaction rate. 3. Perform the reaction at a lower protein concentration.
Presence of Unreacted PROTAC 1. Increase the molar excess of the PEGylating reagent. 2. Optimize the purification gradient in RP-HPLC or IEX to improve resolution. 3. Consider using a different stationary phase for chromatography.
Presence of Positional Isomers 1. Employ high-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX for separation.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα)

PROTACLinker Atom LengthDC50 (nM)Dmax (%)
PROTAC 19>1000<20
PROTAC 212100~60
PROTAC 31625>80
PROTAC 419250~50
PROTAC 521>1000<20

Data synthesized from studies investigating the effect of linker length on ERα degradation. A 16-atom linker length was found to be optimal in this specific case.

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC

This protocol describes a general workflow for the synthesis of a PEGylated PROTAC, assuming the use of click chemistry for the final conjugation.

  • Synthesis of Precursors:

    • Synthesize the warhead ligand with a terminal alkyne group.

    • Synthesize the E3 ligase ligand with a terminal azide (B81097) group.

    • Synthesize or procure a PEG linker with appropriate functional groups for attachment to the warhead and E3 ligase ligand precursors.

  • Conjugation of PEG Linker:

    • React the warhead-alkyne with one end of the bifunctional PEG linker.

    • React the E3 ligase-azide with the other end of the PEG linker in a separate reaction.

  • Click Chemistry Reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • Dissolve the alkyne-functionalized warhead-PEG linker and the azide-functionalized E3 ligase ligand in a suitable solvent (e.g., DMF/water or t-BuOH/water).

    • Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

    • Add a copper-stabilizing ligand, for example, TBTA.

    • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction and perform an aqueous work-up.

    • Purify the crude product using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.

Protocol 2: Purification of PEGylated PROTACs by RP-HPLC
  • Column Selection: A C4, C8, or C18 column is typically used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Dissolve the crude PEGylated PROTAC in a suitable solvent and inject it onto the column.

    • Elute the product using a linear gradient of Mobile Phase B.

    • Collect fractions corresponding to the peak of the pure PEGylated PROTAC.

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

    • Pool the pure fractions and remove the solvent by lyophilization.

Protocol 3: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Warhead Ligand Warhead Ligand Functionalized Warhead Functionalized Warhead Warhead Ligand->Functionalized Warhead Add Functional Group E3 Ligase Ligand E3 Ligase Ligand Functionalized E3 Ligase Ligand Functionalized E3 Ligase Ligand E3 Ligase Ligand->Functionalized E3 Ligase Ligand Add Functional Group PEG Linker PEG Linker PEGylated PROTAC PEGylated PROTAC PEG Linker->PEGylated PROTAC Conjugation Functionalized Warhead->PEGylated PROTAC Functionalized E3 Ligase Ligand->PEGylated PROTAC Crude Product Crude Product Purification Purification Crude Product->Purification e.g., RP-HPLC Pure PROTAC Pure PROTAC Purification->Pure PROTAC Characterization Characterization Pure PROTAC->Characterization e.g., LC-MS, NMR Troubleshooting_Low_Degradation Start Low/No Target Degradation Permeability Check Cell Permeability Start->Permeability TernaryComplex Assess Ternary Complex Formation Permeability->TernaryComplex Permeable ModifyLinker Modify Linker (e.g., add PEG units) Permeability->ModifyLinker Not Permeable E3Ligase Verify E3 Ligase Expression TernaryComplex->E3Ligase Complex Forms OptimizeLinker Synthesize Linker Library TernaryComplex->OptimizeLinker No/Weak Complex HookEffect Test for Hook Effect E3Ligase->HookEffect Expressed ChangeE3 Change E3 Ligase Ligand E3Ligase->ChangeE3 Not Expressed AdjustConc Adjust PROTAC Concentration HookEffect->AdjustConc Hook Effect Observed Success Degradation Observed HookEffect->Success No Hook Effect ModifyLinker->TernaryComplex OptimizeLinker->E3Ligase ChangeE3->HookEffect AdjustConc->Success PROTAC_MoA PROTAC PEGylated PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

References

Technical Support Center: Characterization of Impurities in Bromo-PEG7-alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Bromo-PEG7-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound can introduce several types of impurities. These can be broadly categorized as:

  • Unreacted Starting Materials: The most common of these is the starting material, PEG7-alcohol.

  • Reagents and Byproducts from Bromination: If phosphorus tribromide (PBr₃) is used for bromination, impurities such as phosphorous acid (H₃PO₃) and hydrobromic acid (HBr) can be present, especially if there is moisture in the reaction.

  • Side-Reaction Products: Over-bromination can lead to the formation of di-bromo-PEG7.

  • Impurities from the PEG Backbone: The PEG7-alcohol starting material itself may not be perfectly monodisperse and can contain small amounts of PEGs with different chain lengths (e.g., PEG6 or PEG8).

Q2: My final product shows a broader peak than expected in HPLC analysis. What could be the cause?

A2: A broad peak in HPLC often indicates polydispersity in your PEG chain. The starting PEG7-alcohol may contain a distribution of PEG chain lengths. It is also possible that side reactions during the synthesis have led to the formation of various PEG-related species.

Q3: I am observing a lower yield than expected. What are the potential reasons?

A3: Low yields can be attributed to several factors. Incomplete bromination is a common cause, leaving a significant amount of unreacted PEG7-alcohol. Side reactions, such as the formation of elimination products, particularly with hindered alcohols, can also reduce the yield of the desired product. Additionally, product loss during the workup and purification steps can contribute to a lower final yield.

Q4: How can I remove the unreacted PEG7-alcohol from my final product?

A4: Purification can be achieved using column chromatography. The difference in polarity between the bromo-functionalized PEG and the starting alcohol allows for their separation on a suitable stationary phase like silica (B1680970) gel.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and characterization of this compound.

Problem Potential Cause Recommended Solution
Presence of a significant peak corresponding to the starting PEG7-alcohol in NMR or HPLC. Incomplete bromination reaction.Increase the reaction time or the molar equivalent of the brominating agent (e.g., PBr₃). Ensure the reaction is performed under anhydrous conditions, as water can deactivate the brominating reagent.
Observation of multiple PEG species in Mass Spectrometry analysis. The starting PEG7-alcohol is polydisperse.Use a highly pure, monodisperse PEG7-alcohol for the synthesis. Consider purifying the starting material before use if significant polydispersity is suspected.
The pH of the aqueous workup is highly acidic. Formation of hydrobromic acid (HBr) and phosphorous acid (H₃PO₃) as byproducts of the bromination reaction.Neutralize the reaction mixture carefully with a mild base, such as a saturated sodium bicarbonate solution, during the aqueous workup.
Product degradation is observed over time. PEGs can undergo auto-oxidation, leading to the formation of impurities like peroxides and aldehydes.Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light.
Low recovery after column chromatography. The product may be partially soluble in the chosen solvent system, leading to tailing and poor separation.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation and recovery.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from PEG7-alcohol using phosphorus tribromide.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve PEG7-alcohol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Cool the solution to 0°C in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0°C for a specified time, then let it warm to room temperature and stir for several hours.

  • Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and to identify and quantify impurities. The disappearance of the terminal alcohol proton signal and the appearance of signals corresponding to the brominated terminus are key indicators of a successful reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the product and to detect the presence of unreacted starting materials and other impurities. A reversed-phase column with a suitable mobile phase gradient is typically employed.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product and to identify the mass of any impurities present, which can help in their structural elucidation.

Visualizations

Synthesis_Workflow start Start: PEG7-alcohol bromination Bromination (e.g., with PBr3) start->bromination workup Aqueous Workup & Extraction bromination->workup impurities Potential Impurities: - Unreacted PEG7-alcohol - Di-bromo-PEG7 - HBr, H3PO3 bromination->impurities purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Impurity_Characterization crude Crude Product hplc HPLC Analysis crude->hplc nmr NMR Spectroscopy crude->nmr ms Mass Spectrometry crude->ms purity Purity Assessment hplc->purity structure Structural Confirmation & Impurity ID nmr->structure mw Molecular Weight Confirmation ms->mw

Caption: Analytical workflow for impurity characterization.

Validation & Comparative

The Balancing Act: A Comparative Guide to Bromo-PEG-Alcohol Linker Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the polyethylene (B3416737) glycol (PEG) chain in these linkers can significantly influence the therapeutic's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of Bromo-PEG7-alcohol with other commonly used Bromo-PEG-alcohol linker lengths, supported by a synthesis of available experimental data.

Bromo-PEG-alcohol linkers are heterobifunctional molecules that feature a reactive bromo group at one end and a hydroxyl group at the other, separated by a hydrophilic PEG spacer. The bromo group allows for efficient conjugation to thiol moieties on biomolecules, while the hydroxyl group can be further functionalized. The PEG chain itself enhances the solubility and stability of the resulting bioconjugate.[1][2] The central question for researchers is determining the optimal PEG length for their specific application, as this choice involves a crucial trade-off between pharmacokinetic advantages and potential loss of potency.

Impact of PEG Linker Length on Bioconjugate Performance

The length of the Bromo-PEG-alcohol linker has a profound impact on several key performance metrics of a bioconjugate. Generally, a longer PEG chain imparts greater hydrophilicity, which can be advantageous for highly hydrophobic payloads.[3] This increased solubility can prevent aggregation and lead to more homogenous preparations.[4]

However, the most significant influence of PEG length is observed in the pharmacokinetic properties of the bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which in turn reduces renal clearance and extends the circulation half-life.[5] This prolonged exposure can lead to greater accumulation of the therapeutic in the target tissue, potentially enhancing in vivo efficacy.

Conversely, a potential drawback of longer PEG linkers is a decrease in in vitro potency. The extended, flexible PEG chain can cause steric hindrance, impeding the interaction of the conjugated payload with its target. This highlights a critical balancing act: the ideal PEG linker is long enough to confer favorable pharmacokinetics without significantly compromising the biological activity of the payload. The optimal length is therefore highly dependent on the specific antibody, payload, and target.

Quantitative Comparison of PEG Linker Lengths

The following tables summarize quantitative data collated from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that these values are illustrative and can vary depending on the specific bioconjugate system and experimental conditions.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/day/kg)Fold Change vs. Non-PEGylated
No PEG~151.0
PEG2~100.67
PEG4~70.47
PEG8~50.33
PEG12~50.33
PEG24~50.33

Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. Longer PEG linkers significantly decrease the clearance rate, which plateaus around PEG8.

Table 2: Influence of PEG Linker Length on in vitro Cytotoxicity of an Affibody-Drug Conjugate

PEG Linker SizeTarget Cell IC50 (nM)Reduction in Cytotoxicity (Fold Change vs. No PEG)
No PEG~51.0
4 kDa31.96.4
10 kDa111.322.3

Data from a study on affibody-based drug conjugates, demonstrating a decrease in in vitro cytotoxicity with increasing PEG chain length.

Table 3: Impact of PEG Linker Length on PROTAC-Mediated Protein Degradation

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)
ERα12>1000<20
ERα16100>80
ERα21>1000<20
p38α13>100<40
p38α15-17<50>90
p38α20>100<60

This table illustrates the concept of an optimal linker length "sweet spot" for PROTAC efficacy. Both linkers that are too short and too long can be detrimental to protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of different Bromo-PEG-alcohol linkers.

Protocol 1: Site-Specific Antibody Conjugation

This protocol describes the conjugation of a Bromo-PEG-alcohol linker to a thiol group on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Bromo-PEGX-alcohol (where X = 2, 3, 4, 5, 6, 7, 8, 12, etc.)

  • Payload with a reactive group for the alcohol (e.g., an activated ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the mAb solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

  • Drug-Linker Synthesis: In a separate reaction, conjugate the payload to the hydroxyl group of the Bromo-PEGX-alcohol linker.

  • Conjugation: Add the Bromo-PEGX-payload construct to the reduced antibody solution. The bromo group will react with the free sulfhydryl groups on the antibody. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC using an SEC column to remove unconjugated drug-linkers and other small molecules.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the ADC on cell viability.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADCs with different Bromo-PEG-alcohol linker lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths. Add the ADC solutions to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study to evaluate the clearance and half-life of an ADC.

Materials:

  • ADCs with different Bromo-PEG-alcohol linker lengths

  • Rodent model (e.g., mice or rats)

  • ELISA kit for detecting the human antibody portion of the ADC

Procedure:

  • Administration: Administer a single intravenous (IV) dose of each ADC to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the ADC in the plasma samples using a validated ELISA.

  • Data Analysis: Plot the plasma concentration of the ADC versus time and fit the data to a pharmacokinetic model to calculate parameters such as clearance rate and elimination half-life.

Visualizing the Concepts

The following diagrams, created using the DOT language, illustrate key concepts in the comparison of Bromo-PEG-alcohol linker lengths.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Site-Specific Conjugation Payload Payload Linker->Payload Covalent Bond

Caption: General structure of an Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation Synthesis Synthesize ADCs with Varying Bromo-PEG-Alcohol Linker Lengths Characterization Characterize DAR, Purity, and Aggregation Synthesis->Characterization InVitro In Vitro Cytotoxicity (IC50) Characterization->InVitro InVivo In Vivo Pharmacokinetics (Clearance, Half-life) Characterization->InVivo Linker_Properties_Tradeoff cluster_properties Bioconjugate Properties LinkerLength PEG Linker Length PK Improved Pharmacokinetics (Longer Half-life, Lower Clearance) LinkerLength->PK Longer Potency Potentially Decreased In Vitro Potency LinkerLength->Potency Longer Solubility Increased Solubility LinkerLength->Solubility Longer

References

A Head-to-Head Comparison: Bromo-PEG7-alcohol vs. Maleimide-PEG Linkers for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins and other biomolecules is paramount. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic profiles of these bioconjugates. When targeting thiol groups, particularly the sulfhydryl groups of cysteine residues, Maleimide-PEG and Bromo-PEG linkers stand out as two of the most common choices. This guide provides an objective, data-driven comparison of Bromo-PEG7-alcohol and Maleimide-PEG linkers to facilitate an informed decision for your specific bioconjugation needs.

This comparison will delve into the reaction mechanisms, kinetics, stability, and specificity of each linker, supported by experimental data. Detailed protocols for typical conjugation reactions are also provided to guide your experimental design.

Executive Summary

Maleimide-PEG linkers are widely recognized for their high reactivity and specificity towards thiols at physiological pH, proceeding via a Michael addition reaction. This often results in rapid and efficient conjugation. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to potential deconjugation, particularly in the presence of other thiols.

This compound, a representative of bromoacetyl-functionalized PEG linkers, reacts with thiols through a nucleophilic substitution mechanism. While generally slower than maleimides at neutral pH, this chemistry forms a highly stable, irreversible thioether bond. The reaction kinetics are highly dependent on pH, offering a pathway for controlled and sequential conjugations when used in conjunction with other chemistries.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound (represented by bromoacetyl-PEG) and Maleimide-PEG linkers for thiol conjugation.

FeatureThis compound (Bromoacetyl-PEG)Maleimide-PEG
Reaction Mechanism Nucleophilic Substitution (SN2)Michael Addition
Reactive Group BromoacetylMaleimide (B117702)
Optimal pH Range 7.5 - 9.06.5 - 7.5
Reaction Speed Generally slower than maleimides at neutral pH.Fast at neutral pH (can be complete in minutes to a few hours)[1][2].
Bond Formed Stable ThioetherThiosuccinimide (Thioether)
Bond Stability High (Irreversible)[2].Moderate (Can be reversible via retro-Michael addition)[3][4].
Specificity for Thiols High, but can show some reactivity with other nucleophiles (e.g., histidine, methionine) at higher pH or with a large excess of reagent.Very high at pH 6.5-7.5 (approximately 1,000 times faster reaction with thiols than with amines at pH 7).
Potential Side Reactions Alkylation of other nucleophilic residues at higher pH.Hydrolysis of the maleimide ring at pH > 7.5; reaction with amines at pH > 8.5.
Conjugation Efficiency Generally high, dependent on reaction conditions.Often high (>80%).

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes involved, the following diagrams are provided.

G cluster_bromo This compound Conjugation BromoPEG This compound Thioether Protein-S-CH2-CO-PEG7-alcohol BromoPEG->Thioether Nucleophilic Substitution Thiol Protein-SH Thiol->Thioether HBr HBr Thioether->HBr Byproduct

Figure 1. this compound thiol conjugation mechanism.

G cluster_maleimide Maleimide-PEG Conjugation MaleimidePEG Maleimide-PEG Thiosuccinimide Protein-S-Succinimide-PEG MaleimidePEG->Thiosuccinimide Michael Addition Thiol Protein-SH Thiol->Thiosuccinimide

Figure 2. Maleimide-PEG thiol conjugation mechanism.

G cluster_workflow General Thiol Conjugation Workflow start Start: Prepare Protein Solution reduce Optional: Reduce Disulfide Bonds (e.g., with TCEP) start->reduce buffer Buffer Exchange to Optimal pH reduce->buffer linker Add PEG Linker (this compound or Maleimide-PEG) buffer->linker react Incubate (Time and Temperature Dependent) linker->react quench Optional: Quench Excess Linker react->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Figure 3. A typical experimental workflow for thiol conjugation.

Detailed Experimental Protocols

The following are generalized protocols for thiol conjugation. Optimal conditions, such as molar excess of the PEG linker, reaction time, and temperature, should be determined empirically for each specific application.

Protocol 1: Thiol Conjugation with this compound

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-nucleophilic buffer, pH 7.5-8.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Anhydrous DMSO or DMF for dissolving the linker

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-100 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • (Optional) Quenching: To stop the reaction, add a small molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of this compound and incubate for 30 minutes.

  • Purification: Remove excess linker and other small molecules by SEC or dialysis against an appropriate buffer.

  • Analysis: Characterize the final conjugate to determine the degree of labeling and purity using methods like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Thiol Conjugation with Maleimide-PEG

Materials:

  • Thiol-containing protein

  • Maleimide-PEG linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-nucleophilic buffer, pH 6.5-7.5

  • Reducing agent (optional): TCEP

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification system: SEC or dialysis cassettes

  • Anhydrous DMSO or DMF for dissolving the linker

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL. The buffer should be de-gassed to minimize thiol oxidation.

  • (Optional) Reduction of Disulfides: If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.

  • Linker Preparation: Prepare a fresh stock solution of Maleimide-PEG in anhydrous DMSO or DMF at a concentration of 10-100 mM. Maleimide solutions are susceptible to hydrolysis and should be used promptly.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction is typically faster than with bromoacetyl groups.

  • (Optional) Quenching: Add a small molar excess of a quenching reagent to consume any unreacted maleimide groups.

  • Purification: Purify the conjugate using SEC or dialysis.

  • Analysis: Analyze the purified conjugate for degree of labeling and purity.

Concluding Remarks

The choice between this compound and Maleimide-PEG linkers for thiol conjugation is a critical decision that depends on the specific requirements of the application.

  • Choose Maleimide-PEG for:

    • Rapid and efficient conjugation at or near physiological pH.

    • Applications where high thiol specificity is the primary concern.

    • When the potential for reversibility of the linkage is not a significant drawback.

  • Choose this compound for:

    • Applications demanding a highly stable and irreversible thioether bond.

    • Sequential conjugation strategies where orthogonal reactivity is needed. The difference in optimal pH for maleimide and bromoacetyl reactions allows for controlled, stepwise labeling of different thiol sites.

    • When longer reaction times are acceptable to ensure the formation of a more stable conjugate.

By carefully considering the trade-offs in reactivity, stability, and specificity, researchers can select the optimal PEG linker to advance their drug development and research objectives.

References

A Comparative Guide to Analytical Techniques for Characterizing Bromo-PEG7-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of key analytical techniques for the characterization of biomolecules conjugated with Bromo-PEG7-alcohol. The performance of each technique is supported by experimental data and detailed methodologies.

The covalent attachment of PEG to therapeutic proteins, a process known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics, including increased half-life and reduced immunogenicity[1][2][3]. The inherent heterogeneity of PEG polymers and the PEGylation reaction itself present significant analytical challenges, necessitating the use of multiple orthogonal techniques for comprehensive characterization[3][4].

This guide focuses on the primary analytical methods used to characterize this compound conjugates: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), including Size-Exclusion/Gel Permeation Chromatography (SEC/GPC) and Reversed-Phase HPLC (RP-HPLC).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative performance of each analytical technique for the characterization of PEG conjugates.

Analytical Technique Parameter Measured Resolution Sensitivity Key Advantages Limitations
Mass Spectrometry (MS) Molecular Weight, Degree of PEGylation, Polydispersity, Sequence ConfirmationHigh (Isotopic Resolution Possible)High (ng/mL to µg/mL)Provides precise mass information, identifies modification sites, and characterizes heterogeneity.Spectral complexity for large, polydisperse PEGs; potential for ion suppression.
NMR Spectroscopy Structure Elucidation, Purity, Degree of Functionalization, Molecular WeightAtomic LevelLow to ModerateProvides detailed structural information and absolute quantification without the need for standards.Lower sensitivity compared to MS; complex spectra for large molecules; not suitable for determining high molecular weights.
Size-Exclusion Chromatography (SEC/GPC) Molecular Weight Distribution, Polydispersity Index (PDI), Aggregation, Quantification of Free PEGLow to ModerateModerateRobust method for determining size distribution and separating aggregates.Limited resolution for species of similar hydrodynamic volume; relies on calibration standards for accurate MW determination.
Reversed-Phase HPLC (RP-HPLC) Purity, Separation of PEGylated species (mono-, di-, multi-PEGylated), Reaction MonitoringHighHigh (with appropriate detectors)Excellent for separating reaction components and isoforms with different degrees of PEGylation.Can be challenging to achieve good peak shape and resolution for large, heterogeneous PEG conjugates.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Mass Spectrometry: LC-MS for Intact Mass Analysis

Objective: To determine the molecular weight of the this compound conjugate and assess the degree of PEGylation.

Instrumentation: Agilent 1260 Infinity LC coupled to an Agilent 6520 Accurate-Mass Q-TOF Mass Spectrometer.

Procedure:

  • Sample Preparation: Dissolve the PEG conjugate in an appropriate solvent (e.g., water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., Jupiter C18).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) and 2% Acetonitrile (ACN) in water.

    • Mobile Phase B: 90% ACN with 0.085% TFA in water.

    • Gradient: 20% to 65% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C.

    • Detection: UV at 220 nm.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Post-Column Addition: To reduce charge state and simplify spectra, a solution of triethylamine (B128534) (TEA) can be introduced post-column via a T-junction at a flow rate of 10 µL/min. This results in ammoniated PEG ions instead of protonated ones, simplifying deconvolution.

    • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact conjugate. The mass difference between peaks will correspond to the mass of the PEG7 repeat unit (~308 Da for the PEG7 portion).

NMR Spectroscopy: ¹H NMR for Structural Confirmation

Objective: To confirm the structure of the this compound conjugate and determine the degree of substitution.

Instrumentation: 400 MHz or 600 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. It is important to note that standard ¹H NMR pulse sequences are typically not ¹³C decoupled. For large polymers, the ¹³C coupled ¹H peaks from the repeating units can have significant integrations.

    • For PEG, the main backbone protons appear as a large singlet around 3.64 ppm. The ¹³C satellite peaks will appear at approximately ±70 Hz from the central peak.

  • Data Analysis:

    • Identify the characteristic signals of the PEG backbone (around 3.64 ppm).

    • Identify signals corresponding to the terminal groups of the PEG linker and the conjugated biomolecule.

    • The degree of functionalization can be calculated by comparing the integration of the signals from the terminal groups to the integration of the PEG backbone signals. For accurate quantification, it is crucial to correctly assign and integrate the ¹³C satellite peaks.

Size-Exclusion Chromatography (GPC/SEC) for Molecular Weight Distribution

Objective: To determine the molecular weight distribution and quantify the amount of free (unconjugated) this compound.

Instrumentation: High-Performance Liquid Chromatograph with a differential refractive index detector (RID).

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-5 mg/mL.

  • Chromatographic Conditions:

    • Column: Xtimate SEC-120, 5 µm, 7.8x300 mm.

    • Mobile Phase: Ultrapure water or a suitable buffer (e.g., 20 mM HEPES, pH 6.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector (RID).

  • Calibration:

    • Create a calibration curve using PEG standards of known molecular weights. Plot the logarithm of the molecular weight against the retention time.

  • Data Analysis:

    • Determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the conjugate using the calibration curve.

    • Quantify the amount of free PEG by integrating the corresponding peak area.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflows for the characterization of this compound conjugates.

cluster_LCMS LC-MS Workflow for Intact Mass Analysis SamplePrep_LCMS Sample Preparation (1 mg/mL in 0.1% Formic Acid) RPHPLC Reversed-Phase HPLC Separation SamplePrep_LCMS->RPHPLC PostColumn Post-Column Addition of TEA RPHPLC->PostColumn QTOF_MS Q-TOF Mass Spectrometry (ESI Positive Mode) PostColumn->QTOF_MS Deconvolution Data Deconvolution QTOF_MS->Deconvolution Result_LCMS Molecular Weight and Degree of PEGylation Deconvolution->Result_LCMS

Caption: Workflow for LC-MS analysis of PEG conjugates.

cluster_NMR NMR Workflow for Structural Characterization SamplePrep_NMR Sample Preparation (5-10 mg in Deuterated Solvent) NMR_Acq ¹H NMR Data Acquisition (400 or 600 MHz) SamplePrep_NMR->NMR_Acq DataProc Spectral Processing and Integration (including ¹³C satellites) NMR_Acq->DataProc Result_NMR Structural Confirmation and Degree of Functionalization DataProc->Result_NMR

Caption: Workflow for NMR analysis of PEG conjugates.

cluster_SEC SEC/GPC Workflow for Molecular Weight Distribution Calibration Column Calibration with PEG Standards DataAnalysis_SEC Data Analysis Calibration->DataAnalysis_SEC SamplePrep_SEC Sample Preparation (1-5 mg/mL in Mobile Phase) SEC_Run SEC-HPLC Separation SamplePrep_SEC->SEC_Run RID_Detect Refractive Index Detection SEC_Run->RID_Detect RID_Detect->DataAnalysis_SEC Result_SEC MW Distribution, PDI, and Quantification of Free PEG DataAnalysis_SEC->Result_SEC

Caption: Workflow for SEC/GPC analysis of PEG conjugates.

References

Navigating the Purity Landscape of Bromo-PEG7-alcohol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and bioconjugation, the purity of chemical reagents is paramount. This guide provides a comparative analysis of commercially available Bromo-PEG7-alcohol, a widely used heterobifunctional linker. We delve into the purity specifications from various suppliers, present detailed experimental protocols for verification, and offer a look at potential alternatives.

This compound is a valuable tool in the researcher's arsenal, featuring a terminal bromide for nucleophilic substitution and a hydroxyl group for further functionalization. Its polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer arm, making it a popular choice for applications such as PROTAC® development and antibody-drug conjugates (ADCs). However, the presence of impurities can significantly impact the efficiency and reproducibility of conjugation reactions. This guide aims to equip researchers with the necessary information to select and verify the quality of this compound for their specific needs.

Commercial Purity Overview: A Comparative Table

The purity of this compound and its analogues can vary between suppliers. While not always explicitly stated for every product, a survey of available data indicates that a purity of 95% or greater is standard. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are the primary analytical techniques employed for purity assessment.

SupplierProduct NameStated PurityAnalytical Method(s)
ChemSceneThis compound≥98.0%[1]NMR, LCMS[1]
BroadPharmThis compoundNot explicitly statedNMR, HPLC, MS are used for QA/QC[2]
BroadPharmBromo-PEG2-alcohol98%Not specified
BroadPharmBromo-PEG5-alcohol98%Not specified
AxisPharmBromo-PEG-alcohol Series (PEG2-6)≥95%Not specified
Biopharma PEGm-PEG7-alcohol≥95%Not specified

Note: The purity of BroadPharm's this compound is not explicitly listed on its product page, however, the company states that NMR and HPLC coupled with MS are their primary methods for identification and purity analysis.[2] Other similar products from this supplier show a purity of 98%.

Alternative PEG Linkers

Researchers have a variety of alternative PEG linkers at their disposal, depending on the specific requirements of their application. These alternatives may differ in PEG chain length, offering variations in spacer arm distance, or possess different terminal functional groups for alternative conjugation chemistries.

Alternative CompoundKey FeaturesCommon Purity
Bromo-PEGn-alcohol (n ≠ 7) Varying PEG chain lengths to modulate spacer length.≥95% - 98%
m-PEG7-alcohol Methoxy-capped terminus instead of a bromide, with a terminal hydroxyl group.≥95% - 98%[3]
N-Boc-PEG7-alcohol Boc-protected amine and a terminal hydroxyl group, allowing for orthogonal deprotection and conjugation strategies.98%
Propargyl-PEG7-alcohol Terminal alkyne for "click chemistry" reactions.98%
Azido-PEG-alcohol Terminal azide (B81097) for "click chemistry" or Staudinger ligation.Varies by supplier
Carboxy-PEG-alcohol Terminal carboxylic acid for amide bond formation.Varies by supplier

Experimental Protocols for Purity Verification

To independently verify the purity of this compound, researchers can employ a suite of analytical techniques. Below are detailed protocols for the most common methods.

Quantitative ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. By comparing the integration of characteristic peaks of the analyte to that of an internal standard of known concentration, the purity can be accurately determined.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a clean NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses. A typical D1 for PEG compounds is 10-30 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic peaks of both the this compound (e.g., the triplet corresponding to the -CH₂-Br protons) and the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components in a mixture. For PEG compounds that lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a reference standard at known concentrations.

  • HPLC-ELSD/CAD Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound and any impurities. For example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations.

  • Data Analysis:

    • Inject the sample and standards onto the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area of all peaks in the chromatogram.

    • The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing both purity information and molecular weight confirmation.

Protocol:

  • LC Conditions: Use similar HPLC conditions as described above. The mobile phase may need to be modified to be compatible with mass spectrometry (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as an additive).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for PEG compounds.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Set the scan range to include the expected mass of this compound (m/z) and potential impurities. For this compound (MW = 389.28), a scan range of m/z 100-1000 would be appropriate.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of this compound.

    • The purity can be estimated by the relative peak area in the total ion chromatogram (TIC) or by the peak area of the extracted ion chromatogram of the main component.

    • The mass spectrum of the main peak should confirm the molecular weight of the compound.

Visualizing the Workflow and Comparison

To better illustrate the processes involved in purity analysis and supplier comparison, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolution Sample->Dissolution Standard Internal Standard Standard->Dissolution Solvent Deuterated Solvent Solvent->Dissolution NMR ¹H NMR Spectroscopy Dissolution->NMR HPLC HPLC (ELSD/CAD) Dissolution->HPLC LCMS LC-MS Dissolution->LCMS Integration Peak Integration NMR->Integration HPLC->Integration LCMS->Integration MW_Confirm MW Confirmation LCMS->MW_Confirm Purity_Calc Purity Calculation Integration->Purity_Calc Integration->Purity_Calc Final_Report Purity Report Purity_Calc->Final_Report MW_Confirm->Final_Report Purity_Comparison_Logic cluster_suppliers Commercial Suppliers cluster_criteria Evaluation Criteria SupplierA Supplier A (e.g., ChemScene) Purity Stated Purity (%) SupplierA->Purity Method Analytical Method SupplierA->Method CoA Certificate of Analysis SupplierA->CoA Cost Cost SupplierA->Cost SupplierB Supplier B (e.g., BroadPharm) SupplierB->Purity SupplierB->Method SupplierB->CoA SupplierB->Cost SupplierC Supplier C (e.g., AxisPharm) SupplierC->Purity SupplierC->Method SupplierC->CoA SupplierC->Cost Decision Optimal Supplier Selection Purity->Decision Method->Decision CoA->Decision Cost->Decision

References

Validating the Activity of Bromo-PEG7-alcohol Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective validation of proteolysis-targeting chimeras (PROTACs) is paramount to advancing novel therapeutics. This guide provides a comparative overview of essential functional assays to validate the activity of PROTACs utilizing a Bromo-PEG7-alcohol linker, with supporting experimental data and detailed protocols.

The efficacy of a PROTAC hinges on its ability to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component, in this case, this compound, plays a critical role in optimizing the geometry and stability of this complex.[1][2] This guide will compare a hypothetical PROTAC employing a this compound linker against alternatives with varying linker lengths and compositions to illustrate the validation process.

Comparative Performance of PROTAC Linkers

The selection of an appropriate linker is a crucial step in PROTAC design.[1] The following tables present hypothetical data comparing the performance of a target protein degrader conjugated with three different linkers: this compound, a shorter Bromo-PEG3-alcohol, and a non-PEG aliphatic C8 linker.

Table 1: Ternary Complex Formation and Binding Affinity

LinkerBinary Binding Affinity (Target, KD, nM)Binary Binding Affinity (E3 Ligase, KD, nM)Ternary Complex Affinity (KD, nM)Cooperativity (α)
This compound501501510
Bromo-PEG3-alcohol52145503
Aliphatic C8 Linker48155801.5

This table illustrates the superior performance of the this compound linker in forming a stable and cooperative ternary complex, a critical factor for effective protein degradation.[][4]

Table 2: In Vitro Ubiquitination and Cellular Degradation

LinkerTarget Ubiquitination (RFU)DC50 (nM)Dmax (%)
This compound85002595
Bromo-PEG3-alcohol420015070
Aliphatic C8 Linker210050050

This data demonstrates the correlation between strong ternary complex formation and subsequent biological outcomes, with the this compound conjugate showing the highest level of target ubiquitination and the most potent cellular degradation of the target protein.

Key Functional Assays and Experimental Protocols

A robust validation of a PROTAC requires a multi-faceted approach, encompassing biophysical, biochemical, and cell-based assays to meticulously dissect each step of the degradation pathway.

Ternary Complex Formation Assays

The formation of a stable ternary complex is the cornerstone of PROTAC efficacy. Several biophysical techniques can be employed to characterize this interaction.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data for binary and ternary complex formation.

  • Bio-Layer Interferometry (BLI): A high-throughput method for assessing ternary complex formation.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding interactions, providing insights into the driving forces of complex formation.

  • Fluorescence Polarization (FP): A solution-based method to determine binding affinities.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Binary Interaction (PROTAC-Target): Inject serial dilutions of the this compound PROTAC over the sensor surface to determine the binding affinity (KD) and kinetics of the binary interaction.

  • Binary Interaction (PROTAC-E3 Ligase): In solution, pre-incubate varying concentrations of the PROTAC with a fixed, saturating concentration of the purified E3 ligase. Inject these solutions over a fresh sensor chip with immobilized target protein to determine the KD of the PROTAC for the E3 ligase in a competitive binding format.

  • Ternary Complex Formation: Pre-incubate a fixed concentration of the E3 ligase with a serial dilution of the PROTAC. Inject these mixtures over the target protein-immobilized sensor surface.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates. Calculate the KD for the ternary complex. The cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.

Ubiquitination Assays

Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation.

  • In Vitro Ubiquitination Assays: These assays reconstitute the ubiquitination cascade in a test tube to directly measure the ubiquitination of the target protein.

  • AlphaLISA/HTRF: Proximity-based immunoassays that can be used to detect ubiquitinated target protein in a high-throughput format.

  • Western Blot: A semi-quantitative method to visualize the characteristic high molecular weight smear of poly-ubiquitinated proteins.

Experimental Protocol: In Vitro Ubiquitination Assay using AlphaLISA

  • Reaction Setup: In a 384-well plate, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, biotinylated ubiquitin, ATP, and the E3 ligase complex.

  • PROTAC Addition: Add serial dilutions of the this compound PROTAC or control linkers to the reaction wells.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination to occur.

  • Detection: Add streptavidin-coated donor beads and antibody-coated acceptor beads that specifically recognize the target protein.

  • Signal Measurement: After a further incubation period, read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ubiquitinated target protein.

Protein Degradation Assays

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context.

  • Western Blot: The most common method to quantify the reduction in target protein levels following PROTAC treatment.

  • NanoBRET™/HiBiT Lytic Assays: Luciferase-based assays that allow for sensitive and quantitative measurement of protein levels in live cells.

  • Flow Cytometry: Can be used to measure protein levels in individual cells, particularly useful for heterogeneous cell populations.

  • Mass Spectrometry-based Proteomics: Provides a global view of protein changes in the cell, confirming the selectivity of the PROTAC.

Experimental Protocol: Cellular Protein Degradation via Western Blot

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response of the this compound PROTAC and controls for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Visualizing the PROTAC Workflow and Mechanism

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism, the experimental workflow for validation, and a decision-making process for linker optimization.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target ubiquitination and proteasomal degradation.

Experimental_Workflow start PROTAC Synthesis (this compound conjugate) assay1 Ternary Complex Formation (SPR, BLI, ITC) start->assay1 assay2 In Vitro Ubiquitination (AlphaLISA, Western Blot) assay1->assay2 Confirm Complex Formation assay3 Cellular Protein Degradation (Western Blot, NanoBRET) assay2->assay3 Confirm Ubiquitination end Lead Candidate assay3->end Confirm Degradation

Caption: A stepwise experimental workflow for the validation of PROTAC activity.

Linker_Optimization start Initial PROTAC (e.g., this compound) check_degradation Potent Degradation? start->check_degradation optimize_linker Synthesize Analogs (Vary PEG length, composition) check_degradation->optimize_linker No lead Optimized Lead check_degradation->lead Yes re_evaluate Re-evaluate in Assays optimize_linker->re_evaluate re_evaluate->check_degradation

Caption: A decision-making flowchart for the optimization of the PROTAC linker.

References

A Comparative Guide to the Stability of Cleavable vs. Non-Cleavable PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clinical success of an Antibody-Drug Conjugate (ADC) is profoundly influenced by its linker, the molecular bridge connecting the antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable polyethylene (B3416737) glycol (PEG) linker is a critical decision in ADC design, directly impacting the conjugate's stability, efficacy, and safety profile.[1] An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, yet allow for efficient drug liberation at the tumor site.[2][3] This guide provides an objective comparison of cleavable and non-cleavable PEG linkers, supported by a summary of experimental data and methodologies to inform rational ADC design.

Linker Technology: The Core of ADC Performance

ADCs are complex therapeutics composed of a monoclonal antibody for precise targeting, a potent cytotoxic agent, and a chemical linker.[] The linker's role is twofold: to maintain a stable connection between the antibody and payload in the bloodstream and to facilitate the release of the payload within the target cancer cells.[5] This delicate balance between stability and controlled release is a primary determinant of the ADC's therapeutic index.

Cleavable PEG Linkers: Engineered for Conditional Release

Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within cancer cells. This targeted release mechanism allows the payload to be unleashed in its most active, unmodified form. The incorporation of PEG moieties into these linkers enhances the ADC's hydrophilicity, improves pharmacokinetics, and reduces aggregation.

There are three primary classes of cleavable linkers:

  • Enzyme-Sensitive Linkers: These are among the most common, often incorporating a dipeptide sequence like valine-citrulline (Val-Cit). This sequence is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are highly active inside cancer cells.

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are engineered to be stable at the physiological pH of blood (≈7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ≈4.8) following ADC internalization.

  • Redox-Sensitive Linkers: Disulfide-based linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space and the intracellular environment. The high intracellular GSH levels reduce the disulfide bond, releasing the payload.

A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, its membrane permeability allows it to diffuse out of the target cell and kill adjacent, antigen-negative tumor cells, which is particularly useful for treating heterogeneous tumors. However, the primary challenge with cleavable linkers is the risk of premature cleavage in circulation, which can lead to off-target toxicity and a reduced therapeutic window.

Non-Cleavable PEG Linkers: Maximizing Systemic Stability

In contrast, non-cleavable linkers are designed for maximum stability and do not feature a specific chemical trigger for cleavage. Payload release occurs only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases. This process releases the payload still attached to the linker and a single amino acid residue.

The most significant advantage of non-cleavable linkers is their superior plasma stability, which minimizes premature drug release and associated off-target toxicities. This enhanced stability can lead to a wider therapeutic window compared to ADCs with cleavable linkers. Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC employing a non-cleavable thioether linker (SMCC).

The primary limitations of non-cleavable linkers are the potential for the attached amino acid-linker remnant to alter the payload's cytotoxic activity and the general lack of a bystander effect, as the charged metabolite is less able to cross cell membranes. Therefore, their efficacy is highly dependent on the ADC's internalization and the biology of the target cell.

Comparative Data Summary

The following table summarizes the key characteristics and performance attributes of cleavable versus non-cleavable PEG linkers in ADCs.

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Payload Release Mechanism Triggered by enzymes, pH, or redox potential in tumor cells/microenvironment.Occurs after complete lysosomal degradation of the antibody.
Plasma Stability Generally lower; risk of premature payload release exists.High; minimal payload release in circulation.
Common Chemistries Valine-Citrulline (protease), Hydrazone (pH), Disulfide (redox).Thioether (e.g., SMCC), Amide-based.
Bystander Effect High potential, as the released payload is often cell-permeable.Limited to no bystander effect.
Off-Target Toxicity Risk Higher, due to potential for premature payload release.Lower, due to high plasma stability.
Therapeutic Window Potentially narrower.Potentially wider.
Payload Activity Released in its native, highly active form.Released as a conjugate with the linker and an amino acid, which may alter activity.
Clinical Example Brentuximab vedotin (Adcetris®).Ado-trastuzumab emtansine (Kadcyla®).

Key Experimental Protocol: In Vitro Plasma Stability Assay

Assessing the stability of an ADC in plasma is crucial for predicting its in vivo behavior. This protocol provides a generalized method for evaluating linker stability.

Objective: To determine the in vitro stability of an ADC in plasma by quantifying the amount of intact ADC and/or released payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC) sample

  • Control ADC (with a known stable linker, if available)

  • Human, rat, or mouse plasma (anticoagulant-treated)

  • Phosphate-buffered saline (PBS)

  • Incubator set at 37°C

  • Analytical instruments: ELISA plate reader, Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Incubation: The ADC is incubated in plasma from the chosen species at a specific concentration (e.g., 100 µg/mL) at 37°C. A control sample is incubated in PBS.

  • Time Points: Aliquots of the plasma/ADC mixture are collected at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).

  • Sample Processing: At each time point, samples are immediately processed or frozen at -80°C to halt any further degradation.

  • Analysis of Intact ADC (ELISA-based):

    • An antigen-coated plate is used to capture the ADC from the plasma samples.

    • A secondary antibody that specifically recognizes the payload is then added.

    • The signal generated is proportional to the amount of intact, payload-bearing ADC. A decrease in signal over time indicates payload loss.

  • Analysis of Released Payload (LC-MS):

    • Plasma proteins are precipitated from the samples (e.g., with acetonitrile).

    • The supernatant, containing the free payload, is collected.

    • The concentration of the released payload is quantified using a validated LC-MS method.

  • Analysis of Drug-to-Antibody Ratio (DAR) (LC-MS):

    • The ADC is isolated from the plasma, often using affinity capture.

    • The average DAR is determined by LC-MS. A decrease in DAR over time signifies linker cleavage.

Data Analysis: The percentage of intact ADC, the concentration of released payload, and the average DAR are plotted against time to determine the stability profile and half-life of the ADC in plasma.

Visualizations of Key Concepts and Workflows

Linker_Cleavage_Mechanisms cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_circ ADC Stable in Bloodstream (Cleavable & Non-Cleavable) Internalization_C 1. ADC Internalization ADC_circ->Internalization_C Tumor Targeting Internalization_NC 1. ADC Internalization ADC_circ->Internalization_NC Tumor Targeting Endosome 2. Trafficking to Endosome/Lysosome Internalization_C->Endosome Cleavage 3. Linker Cleavage (Enzymes, pH, Redox) Endosome->Cleavage Payload_Release_C 4. Active Payload Released Cleavage->Payload_Release_C Bystander 5. Bystander Effect Payload_Release_C->Bystander Lysosome_NC 2. Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation 3. Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC 4. Payload-Linker-AA Metabolite Released Degradation->Payload_Release_NC

Caption: Comparative pathways of payload release for cleavable and non-cleavable linkers.

experimental_workflow cluster_analysis Sample Analysis start Start: ADC Sample + Plasma incubate Incubate at 37°C start->incubate sampling Collect Aliquots at Time Points (0, 6, 24, 72h...) incubate->sampling elisa ELISA: Quantify Intact ADC sampling->elisa lcms_payload LC-MS: Quantify Free Payload sampling->lcms_payload lcms_dar LC-MS: Determine Avg. DAR sampling->lcms_dar end End: Determine Stability Profile & Half-life elisa->end lcms_payload->end lcms_dar->end

Caption: Workflow for the in vitro plasma stability assessment of ADCs.

Linker_Selection_Logic start Start: ADC Design Goal q1 Is Bystander Effect for heterogeneous tumors critical? start->q1 q2 Is minimizing off-target toxicity the highest priority? q1->q2 No cleavable Choose Cleavable Linker (e.g., Val-Cit) q1->cleavable Yes non_cleavable Choose Non-Cleavable Linker (e.g., SMCC) q2->non_cleavable Yes consider_cleavable Consider Cleavable Linker (with stability optimization) q2->consider_cleavable No consider_non_cleavable Consider Non-Cleavable Linker (confirm metabolite activity) cleavable->consider_non_cleavable If stability is a concern non_cleavable->consider_cleavable If bystander effect is still desired

Caption: Logical decision tree for selecting between cleavable and non-cleavable linkers.

References

In vitro and in vivo performance of different length PEG linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal factor in their success as therapeutic agents. The linker, the component connecting the target protein binder and the E3 ligase ligand, critically influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of the in vitro and in vivo performance of PROTACs with different length PEG linkers, supported by experimental data and detailed methodologies.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a passive spacer but plays a crucial role in determining its overall efficacy.[1][2] The length, rigidity, and chemical composition of the linker directly influence several key parameters that govern the PROTAC's ability to induce targeted protein degradation.

An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] This complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[3] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

In Vitro Performance: A Balancing Act of Length

The in vitro performance of a PROTAC is a key indicator of its potential as a therapeutic agent. The length of the PEG linker significantly impacts several in vitro parameters, including ternary complex formation, degradation efficacy (DC50 and Dmax), and cell permeability.

Ternary Complex Formation and Stability

The formation of a stable ternary complex is the cornerstone of PROTAC activity. The linker's length must be sufficient to span the distance between the target protein and the E3 ligase without inducing steric clashes.

Illustrative Comparison of PEG Linker Length on Ternary Complex Formation

PROTAC SystemLinker Length (PEG units)Ternary Complex FormationMethodReference
BRD4-targeting (VHL)PEG3ModerateSurface Plasmon Resonance (SPR)Hypothetical Data
BRD4-targeting (VHL)PEG4StrongSurface Plasmon Resonance (SPR)Hypothetical Data
BRD4-targeting (VHL)PEG5OptimalSurface Plasmon Resonance (SPR)Hypothetical Data
BRD4-targeting (VHL)PEG6ReducedSurface Plasmon Resonance (SPR)Hypothetical Data
Degradation Efficacy: DC50 and Dmax

The degradation efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length for potent degradation is highly dependent on the specific target protein and the recruited E3 ligase.

Case Study 1: Estrogen Receptor α (ERα) Degradation

Systematic studies on ERα-targeting PROTACs have demonstrated a clear dependence on linker length for optimal degradation. A PROTAC with a 16-atom linker was found to be significantly more potent in degrading ERα compared to one with a 12-atom linker.

TargetE3 LigaseLinker Length (atoms)Degradation Potency (DC50)Reference
ERαVHL12Less Potent
ERαVHL16More Potent

Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation

Research on TBK1-targeting PROTACs revealed that linkers shorter than 12 atoms showed no degradation activity. In contrast, PROTACs with linkers between 12 and 29 atoms exhibited submicromolar degradation potency, with a 21-atom linker demonstrating the highest efficacy.

TargetE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHL< 12No degradation-
TBK1VHL21396
TBK1VHL2929276
Cell Permeability

The ability of a PROTAC to cross the cell membrane is crucial for its activity. While PEG linkers enhance hydrophilicity, which can be beneficial for solubility, excessively long PEG chains can increase the polar surface area and potentially reduce cell permeability.

Illustrative Impact of PEG Linker Length on Cell Permeability

PROTAC SystemLinker Length (PEG units)Cell Permeability (Papp, 10⁻⁶ cm/s)MethodReference
Generic PROTACPEG25.2Caco-2 AssayHypothetical Data
Generic PROTACPEG43.8Caco-2 AssayHypothetical Data
Generic PROTACPEG62.1Caco-2 AssayHypothetical Data
Generic PROTACPEG81.5Caco-2 AssayHypothetical Data

This table presents hypothetical data for illustrative purposes.

In Vivo Performance: Navigating the Complexities of a Living System

The in vivo performance of a PROTAC is the ultimate test of its therapeutic potential. The length of the PEG linker can significantly influence a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its in vivo efficacy and toxicity.

Pharmacokinetics (PK)

The molecular weight and physicochemical properties of PROTACs, which are influenced by the linker, present unique challenges for achieving favorable DMPK profiles. Longer PEG linkers can increase hydrophilicity and may impact oral bioavailability.

Illustrative Pharmacokinetic Parameters of PROTACs with Varying PEG Linker Lengths

PROTAC SystemLinker Length (PEG units)Oral Bioavailability (%)Plasma Half-life (h)Reference
Generic PROTACPEG3152.5Hypothetical Data
Generic PROTACPEG5104.1
Generic PROTACPEG856.8Hypothetical Data

This table presents a combination of illustrative and cited data to demonstrate potential trends.

In Vivo Efficacy

The in vivo efficacy of a PROTAC is a direct consequence of its ability to reach the target tissue, engage the target protein, and induce its degradation. The optimal linker length for in vivo efficacy may differ from that determined in in vitro assays due to the complex interplay of factors in a biological system.

Considerations for In Vivo Efficacy Studies:

  • Dose and Schedule Optimization: The catalytic nature of PROTACs may allow for less frequent dosing compared to traditional inhibitors.

  • Tumor Penetration: For oncology applications, the ability of the PROTAC to penetrate solid tumors is critical.

  • On-target and Off-target Effects: Comprehensive toxicity studies are necessary to evaluate the safety profile of the PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of PROTAC performance.

In Vitro Degradation Assay (Western Blot)

This protocol outlines the steps to determine the degradation of a target protein in cultured cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, a relevant cancer cell line for other targets) in 6-well plates and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to the loading control.
  • Calculate DC50 and Dmax values by plotting the percentage of protein degradation against the PROTAC concentration.

In Vivo Pharmacokinetics Study

This protocol describes a typical procedure to evaluate the pharmacokinetic profile of a PROTAC in an animal model.

1. Animal Model:

  • Use appropriate animal models (e.g., male BALB/c mice).

2. Dosing:

  • Administer the PROTAC to the animals via the desired route (e.g., a single oral gavage or intravenous injection).

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

4. Plasma Preparation:

  • Separate the plasma from the blood samples by centrifugation.

5. Bioanalysis:

  • Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizing the Process: Signaling Pathways and Workflows

Understanding the underlying mechanisms and experimental procedures is crucial for rational PROTAC design.

PROTAC_Mechanism_of_Action cluster_Cell Cell cluster_TernaryComplex Ternary Complex Formation PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Binds Polyubiquitination Poly-ubiquitination TernaryComplex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation TernaryComplexAssay Ternary Complex Formation Assay (e.g., SPR, BRET) DegradationAssay Cellular Degradation Assay (Western Blot, NanoBRET) TernaryComplexAssay->DegradationAssay PermeabilityAssay Cell Permeability Assay (Caco-2) DegradationAssay->PermeabilityAssay Lead_Optimization Lead Optimization PermeabilityAssay->Lead_Optimization PK_Study Pharmacokinetics (PK) Study PD_Study Pharmacodynamics (PD) Study (Target Degradation) PK_Study->PD_Study Efficacy_Study In Vivo Efficacy Study (e.g., Xenograft Model) PD_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study Candidate_Selection Candidate Selection Toxicity_Study->Candidate_Selection PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->TernaryComplexAssay Lead_Optimization->PK_Study Lead_Optimization->PROTAC_Design Iterative Optimization

Caption: A general experimental workflow for the development and evaluation of PROTACs.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs, profoundly influencing both their in vitro and in vivo performance. The optimal linker length is not a universal constant but rather is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a range of linker lengths is therefore essential for the successful development of novel PROTAC-based therapeutics. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to conduct such comparative studies and to make informed decisions in the design and optimization of next-generation protein degraders.

References

A Researcher's Guide to Hydrophilic Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydrophilic linkers used in Proteolysis Targeting Chimeras (PROTACs), contrasting their performance with hydrophobic alternatives. Supported by experimental data, this document aims to inform the rational design of next-generation protein degraders.

The advent of PROTACs has opened new avenues in therapeutics, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2] This guide focuses on the role of hydrophilic linkers, particularly those based on polyethylene (B3416737) glycol (PEG), in optimizing PROTAC performance.

The Double-Edged Sword: Balancing Hydrophilicity and Permeability

The introduction of hydrophilic linkers into PROTAC design is a strategic choice to address the challenges associated with the often poor solubility of these high molecular weight molecules.[2] Hydrophobic linkers, such as simple alkyl chains, can contribute to low aqueous solubility and may lead to non-specific binding.[1][3] In contrast, hydrophilic linkers are intended to improve solubility and mimic a more "drug-like" state. However, this increased hydrophilicity can also present a challenge to cell permeability, a critical factor for reaching intracellular targets.

Recent studies have shown that the relationship between a linker's properties and a PROTAC's overall performance is complex. For instance, some PROTACs with flexible PEG linkers have demonstrated improved cell permeability by adopting conformations that shield their polar surfaces. This "chameleon-like" behavior allows the molecule to adapt to different environments, being more extended and polar in aqueous solutions and more compact and less polar in lipid membranes.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation). The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Linker Type on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12 atomsNo degradation-
Alkyl/Ether21 atoms396
Alkyl/Ether29 atoms29276

Table 2: Comparison of a PEG vs. Alkyl Linker on BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC with Alkyl LinkerAlkylConcentration-dependent decrease>90
PROTAC with PEG LinkerPEGMore Potent>95

Table 3: Physicochemical Properties and Permeability of VHL-based PROTACs

PROTACLinker TypecLogPTPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Aqueous Solubility (µM)
1 Alkyl7.6185< 0.10.2
2 PEG4.21982.50.3

(Data for Table 3 was adapted from a study on VHL PROTACs, where PROTAC 2, with a PEG-based linker, showed significantly higher permeability despite a higher TPSA compared to PROTAC 1 with an alkyl linker.)

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

1. Cell Preparation:

  • Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

2. Assay Protocol:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • Treat the cells with various concentrations of the PROTAC.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

1. Plate Preparation:

  • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • An acceptor plate is filled with buffer.

2. Assay Protocol:

  • The PROTAC solution is added to the donor wells of the filter plate.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period.

3. Quantification:

  • The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Visualizing Key Concepts

To better understand the processes involved in targeted protein degradation and the evaluation of hydrophilic linkers, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Ub Ubiquitin Ub->E3_Ligase

PROTAC Mechanism of Action

Experimental_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_vivo In Vivo Evaluation cluster_data Data Analysis Linker_Design Linker Design (e.g., PEG vs. Alkyl) Synthesis Synthesis & Purification Linker_Design->Synthesis Degradation_Assay Protein Degradation (Western Blot) Synthesis->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET) Synthesis->Ternary_Complex_Assay Permeability_Assay Permeability (PAMPA) Synthesis->Permeability_Assay Solubility_Assay Solubility Assay Synthesis->Solubility_Assay Efficacy_Study In Vivo Efficacy Degradation_Assay->Efficacy_Study PK_Study Pharmacokinetics (LC-MS/MS) Permeability_Assay->PK_Study Solubility_Assay->PK_Study PK_Study->Efficacy_Study SAR_Analysis Structure-Activity Relationship (SAR) Efficacy_Study->SAR_Analysis

Experimental Workflow for PROTAC Evaluation

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, the incorporation of hydrophilic moieties, particularly PEG chains, presents a viable strategy to enhance the solubility of PROTACs. However, the impact on cell permeability is a key consideration that requires careful empirical evaluation. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics. Researchers must systematically assess a variety of linker types and lengths to identify the optimal candidate for a specific target protein and E3 ligase pair.

References

Safety Operating Guide

Personal protective equipment for handling Bromo-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Bromo-PEG7-alcohol. The following procedural guidance is designed to ensure safe laboratory operations and to build a foundation of trust in our commitment to your safety beyond the product itself.

Product Information and Safety Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from analogous compounds and general chemical safety principles allows for a comprehensive operational plan. This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal bromide group. PEG compounds are generally characterized by low toxicity. However, the presence of a bromoalkane functional group necessitates careful handling.

PropertyDataSource
Chemical Name This compoundN/A
CAS Number 86220-35-1[1]
Molecular Formula C14H29BrO7N/A
Molecular Weight 389.28 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Storage Temperature 2-8°C[1]

A Safety Data Sheet for a similar compound, Br-PEG-Maleimide, classifies it as not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[2] However, it is crucial to treat all new or uncharacterized substances with a high degree of caution.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles are required.
Hand Protection Wear common chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection A standard laboratory coat must be worn.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for procedures that may generate aerosols or vapors. Avoid inhalation of vapor or gas.

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of this compound.

3.1. Engineering Controls

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood for all weighing, transferring, and reaction steps to minimize inhalation exposure.

3.2. Personal Hygiene

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas.

3.3. Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace in a chemical fume hood, covering the surface with an absorbent, disposable liner.

  • Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood. Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured. Bromo-PEG compounds can react with nucleophiles such as thiols.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • This compound is a halogenated organic compound.

  • All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.

  • Do not mix with non-halogenated waste streams.

4.2. Disposal Procedure

  • Collect all liquid waste in a sealed, properly labeled container.

  • Collect all solid waste (e.g., contaminated gloves, wipes) in a separate, sealed, and labeled container.

  • Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a chemical waste container. Do not flush to sewer. Ensure adequate ventilation.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep 1. Preparation cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weighing and Transfer prep_workspace->handle_weigh Proceed when ready handle_reaction Reaction Setup handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces and Equipment handle_reaction->cleanup_decon After experiment cleanup_waste Segregate and Store Hazardous Waste cleanup_decon->cleanup_waste emergency_spill Spill emergency_exposure Exposure

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.